molecular formula C10H14O3 B045570 1,6,8-Trideoxyshanzhigenin

1,6,8-Trideoxyshanzhigenin

Número de catálogo: B045570
Peso molecular: 182.22 g/mol
Clave InChI: IACOJCUIVGRIKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,6,8-Trideoxyshanzhigenin is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-6-2-3-7-8(6)4-13-5-9(7)10(11)12/h5-8H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACOJCUIVGRIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1COC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Characterization of 1,6,8-Trideoxyshanzhigenin: A Methodological Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, detailed experimental data for the specific compound 1,6,8-Trideoxyshanzhigenin is not extensively available in the public domain. This technical guide therefore provides a comprehensive methodological framework for its structural characterization, based on established analytical techniques for the broader class of iridoid natural products, to which it likely belongs. The data and protocols presented are representative examples derived from the analysis of structurally related compounds.

Introduction

This compound is identified by the CAS number 99173-00-9 and has the molecular formula C₁₀H₁₄O₃. Its systematic name is 1,4a,5,6,7,7a-Hexahydro-7-methylcyclopenta[c]pyran-4-carboxylic acid. Based on its nomenclature and skeletal framework, it is classified as a deoxygenated derivative of a shanzhigenin-type iridoid. Iridoids are a large class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries.

This guide outlines a systematic approach to the isolation and complete structural elucidation of this compound, employing modern spectroscopic and spectrometric techniques.

Proposed Structure

The putative structure of this compound, based on its systematic name, is presented below. The primary objective of the characterization process is to confirm this structure and establish its stereochemistry.

Caption: Putative Structure of this compound

Experimental Protocols

A generalized workflow for the isolation and characterization of a novel iridoid like this compound from a natural source is presented below.

G cluster_0 Isolation and Purification cluster_1 Structure Elucidation A Plant Material Extraction (e.g., Methanol) B Solvent Partitioning A->B C Column Chromatography (Silica Gel, Sephadex) B->C D Preparative HPLC C->D E Mass Spectrometry (HR-ESI-MS, MS/MS) D->E F NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) D->F G IR & UV Spectroscopy D->G H Structure Confirmation E->H F->H G->H caption General Workflow for Iridoid Characterization

Caption: General Workflow for Iridoid Characterization

Isolation and Purification
  • Extraction: The dried and powdered plant material is extracted exhaustively with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The bioactive fraction (typically the ethyl acetate or n-butanol fraction for iridoids) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography: Further purification of the fractions is achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other high molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is performed on a preparative HPLC system with a C18 column, using a gradient of acetonitrile (B52724) and water as the mobile phase, to yield the pure compound.

Spectroscopic and Spectrometric Analysis
  • NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides valuable structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer to identify characteristic functional groups (e.g., hydroxyl, carbonyl, carbon-carbon double bonds).

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded in methanol to identify any chromophores present in the molecule.

Data Presentation and Interpretation

Mass Spectrometry Data

The molecular formula of this compound is C₁₀H₁₄O₃, with a calculated molecular weight of 182.0943 g/mol .

Ion Calculated m/z Observed m/z Description
[M+H]⁺183.1016To be determinedProtonated molecular ion
[M+Na]⁺205.0835To be determinedSodium adduct
[M-H]⁻181.0870To be determinedDeprotonated molecular ion

MS/MS Fragmentation: The fragmentation pattern of iridoids in MS/MS often involves characteristic neutral losses, such as H₂O and CO₂. For this compound, the loss of the carboxylic acid group (45 Da) would be a key diagnostic fragmentation.

NMR Spectroscopy Data

The following tables present the expected ¹H and ¹³C NMR chemical shifts for the core structure of this compound, based on data from structurally related iridoids.

Table 1: Expected ¹H NMR Data (in CDCl₃)

Position δ (ppm) Multiplicity J (Hz)
H-1~5.5-5.8d~6.0
H-3~7.2-7.4s
H-4a~2.8-3.2m
H-5α~1.8-2.0m
H-5β~2.1-2.3m
H-6Not present
H-7~2.4-2.7m
H-7a~2.0-2.3m
H-8Not present
7-CH₃~1.1-1.3d~7.0
4-COOH~10-12br s

Table 2: Expected ¹³C NMR Data (in CDCl₃)

Position δ (ppm)
C-1~95-100
C-3~150-155
C-4~110-115
C-4a~40-45
C-5~30-35
C-6Not present
C-7~35-40
C-7a~45-50
C-8Not present
7-CH₃~15-20
4-COOH~170-175

2D NMR Correlations:

  • COSY: Correlations between H-1/H-7a, H-7a/H-7, H-7/7-CH₃, H-7a/H-4a, and H-4a/H-5 would be expected, helping to establish the connectivity within the cyclopentane (B165970) ring.

  • HSQC: This experiment will correlate each proton signal to its directly attached carbon.

  • HMBC: Long-range correlations will be crucial for confirming the overall structure. Key expected correlations include:

    • H-1 to C-3, C-4a, and C-7a

    • H-3 to C-1, C-4, C-4a, and C-5

    • 7-CH₃ to C-7 and C-7a

    • H-1 and H-3 to the carbonyl carbon of the carboxylic acid (C-4).

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation 1D_NMR 1H & 13C NMR Fragments Identify Spin Systems (from COSY) 1D_NMR->Fragments 2D_NMR COSY, HSQC, HMBC 2D_NMR->Fragments MS HR-MS & MS/MS Formula Determine Molecular Formula (from HR-MS) MS->Formula Skeleton Assemble Carbon Skeleton (from HMBC) Formula->Skeleton Connectivity Establish C-H Connectivity (from HSQC) Fragments->Connectivity Connectivity->Skeleton Stereochem Determine Stereochemistry (NOESY, Coupling Constants) Skeleton->Stereochem caption Logic Diagram for Structure Elucidation

Caption: Logic Diagram for Structure Elucidation

Conclusion

The structural characterization of this compound requires a systematic application of modern analytical techniques. By following the outlined experimental protocols and carefully interpreting the resulting spectroscopic and spectrometric data, the definitive structure and stereochemistry of this novel iridoid can be established. This foundational chemical knowledge is a prerequisite for further investigation into its biological activities and potential applications in drug development.

Spectroscopic and Structural Analysis of Shanzhigenin Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of the spectroscopic properties of shanzhigenin derivatives, with a primary focus on presenting available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Due to the absence of specific experimental data for 1,6,8-Trideoxyshanzhigenin in the scientific literature, this document presents a detailed analysis of the well-characterized parent compound, Shanzhiside Methyl Ester , as a representative analogue. The structural relationship and the hypothetical structure of this compound are discussed to provide a comprehensive context for researchers, scientists, and drug development professionals.

Structural Context: From Shanzhiside to this compound

Shanzhiside is a naturally occurring iridoid glycoside that can be isolated from various plants, including those from the Lamiaceae family.[1][2] The core structure consists of a cyclopentanopyran ring system. "Shanzhigenin" refers to the aglycone part of shanzhiside, where the glucose moiety at C-1 has been removed. The name "this compound" implies the removal of three hydroxyl (-OH) groups from the shanzhigenin core at positions 1, 6, and 8. The following diagram illustrates the structural relationship between these compounds.

G Structural Relationship of Shanzhigenin Derivatives Shanzhiside Shanzhiside Shanzhigenin Shanzhigenin Shanzhiside->Shanzhigenin - Glucose Trideoxy This compound (Hypothetical Structure) Shanzhigenin->Trideoxy - 3x OH groups at C1, C6, C8

Caption: Structural progression from Shanzhiside to the hypothetical this compound.

Spectroscopic Data of Shanzhiside Methyl Ester

As a close structural analogue, the spectroscopic data of Shanzhiside Methyl Ester provides valuable insight into the expected signals for the core iridoid structure. Shanzhiside methyl ester is a well-documented iridoid glycoside.[1][2]

2.1. NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for Shanzhiside Methyl Ester.

Table 1: ¹H and ¹³C NMR Data for Shanzhiside Methyl Ester

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) (Multiplicity, J in Hz)
197.94.75 (d, 7.9)
3142.07.49 (s)
4113.1
539.52.85 (m)
673.24.20 (dd, 6.0, 2.0)
777.5
885.92.05 (d, 10.0)
950.82.75 (m)
1021.61.15 (s)
11 (COOCH₃)168.5
11 (OCH₃)51.63.75 (s)
1'99.84.65 (d, 7.9)
2'74.83.20 (m)
3'77.93.38 (m)
4'71.63.28 (m)
5'78.33.35 (m)
6'62.83.88 (dd, 12.0, 2.0), 3.68 (dd, 12.0, 5.5)

Note: Data is compiled from representative literature values and may vary slightly based on solvent and experimental conditions.

2.2. Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

Table 2: Mass Spectrometry Data for Shanzhiside Methyl Ester

Ionization ModeAdductObserved m/zCalculated m/zMolecular Formula
ESI+[M+H]⁺407.1548407.1553C₁₇H₂₇O₁₁
ESI+[M+Na]⁺429.1367429.1373C₁₇H₂₆O₁₁Na

Note: ESI (Electrospray Ionization), m/z (mass-to-charge ratio).[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for iridoid glycosides like Shanzhiside Methyl Ester.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard workflow for NMR analysis of an iridoid glycoside is outlined below.

G NMR Experimental Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis dissolve Dissolve 5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CD₃OD, DMSO-d₆) dissolve->solvent tms Add TMS as internal standard solvent->tms spectrometer Acquire spectra on a 400-600 MHz NMR spectrometer tms->spectrometer one_d 1D Spectra: ¹H, ¹³C, DEPT spectrometer->one_d two_d 2D Spectra: COSY, HSQC, HMBC spectrometer->two_d processing Process raw data (Fourier transform, phasing, baseline correction) one_d->processing two_d->processing assignment Assign chemical shifts and coupling constants processing->assignment structure Elucidate structure based on correlations assignment->structure

Caption: A generalized workflow for NMR-based structural elucidation of iridoid glycosides.

3.2. Mass Spectrometry (MS)

The protocol for mass spectrometry typically involves the following steps.

G Mass Spectrometry Experimental Workflow cluster_sample Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation dissolve Prepare a dilute solution of the sample solvent in a suitable solvent (e.g., Methanol, Acetonitrile) dissolve->solvent infusion Direct infusion or LC-MS introduction solvent->infusion ionization Electrospray Ionization (ESI) in positive and/or negative mode infusion->ionization analyzer Mass analysis using a high-resolution analyzer (e.g., TOF, Orbitrap) ionization->analyzer mz Determine the accurate m/z of molecular ions analyzer->mz formula Calculate the elemental composition mz->formula fragmentation Analyze fragmentation patterns (MS/MS) for structural information formula->fragmentation

Caption: A typical workflow for obtaining and interpreting mass spectrometry data for natural products.

Conclusion

While direct spectroscopic data for this compound is not currently available in published literature, the comprehensive data presented for the closely related Shanzhiside Methyl Ester serves as a valuable reference. The provided NMR and MS data, along with generalized experimental protocols, offer a solid foundation for researchers working on the synthesis, characterization, and biological evaluation of novel shanzhigenin derivatives. The structural and procedural diagrams included in this guide are intended to facilitate a clearer understanding of the relationships and workflows involved in the spectroscopic analysis of this class of compounds.

References

The Untraveled Path: A Technical Guide to the Hypothetical Biosynthesis of Shanzhigenin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, the complete biosynthetic pathway of shanzhigenin and its derivatives has not been fully elucidated in published scientific literature. The following guide presents a scientifically plausible, hypothetical pathway based on the well-established principles of triterpenoid (B12794562) saponin (B1150181) biosynthesis in plants. The enzymes and intermediates described are putative and await experimental verification. This document is intended to serve as a foundational resource to guide future research in this area.

Introduction

Shanzhigenin derivatives, a class of triterpenoid saponins (B1172615), have garnered interest for their potential pharmacological activities. Understanding their biosynthesis is crucial for developing biotechnological production platforms and for enabling metabolic engineering efforts to enhance yields or generate novel derivatives. This guide outlines a hypothetical biosynthetic pathway, provides detailed experimental protocols for pathway elucidation, and presents conceptual quantitative data to serve as a framework for future research.

Triterpenoid saponin biosynthesis is a multi-step process that can be broadly divided into three stages:

  • Cyclization: The linear precursor, 2,3-oxidosqualene (B107256), is cyclized to form a specific triterpene skeleton.

  • Oxidation: The triterpene scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s).

  • Glycosylation: Sugar moieties are attached to the oxidized aglycone (sapogenin) by UDP-dependent glycosyltransferases (UGTs), leading to the vast diversity of saponin structures.[1][2][3]

Hypothetical Biosynthesis Pathway of Shanzhigenin Derivatives

The proposed pathway begins with the cyclization of 2,3-oxidosqualene, likely into a pentacyclic triterpene scaffold such as β-amyrin, which is common in saponin biosynthesis.[2][4] This scaffold would then undergo a series of regio- and stereospecific hydroxylations and other modifications catalyzed by P450s to form the shanzhigenin aglycone. Finally, a cascade of glycosylations at different positions on the aglycone by various UGTs would produce the array of shanzhigenin derivatives.[1][5]

Shanzhigenin Biosynthesis Pathway cluster_0 Upstream Terpenoid Biosynthesis cluster_1 Hypothetical Shanzhigenin Aglycone Formation cluster_2 Glycosylation Cascade Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple steps IPP/DMAPP IPP/DMAPP Mevalonate Pathway->IPP/DMAPP Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway Multiple steps MEP Pathway->IPP/DMAPP Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) IPP/DMAPP->Farnesyl Diphosphate (FPP) Squalene Squalene Farnesyl Diphosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Putative Triterpene\nScaffold (e.g., β-amyrin) Putative Triterpene Scaffold (e.g., β-amyrin) 2,3-Oxidosqualene->Putative Triterpene\nScaffold (e.g., β-amyrin) Oxidosqualene Cyclase (OSC) Intermediate 1 Intermediate 1 Putative Triterpene\nScaffold (e.g., β-amyrin)->Intermediate 1 P450-mediated oxidation (e.g., CYP716 family) Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 P450-mediated oxidation Shanzhigenin Aglycone Shanzhigenin Aglycone Intermediate 2->Shanzhigenin Aglycone P450-mediated oxidation Shanzhigenin Monoglycoside Shanzhigenin Monoglycoside Shanzhigenin Aglycone->Shanzhigenin Monoglycoside UGT1 + UDP-Sugar Shanzhigenin Diglycoside Shanzhigenin Diglycoside Shanzhigenin Monoglycoside->Shanzhigenin Diglycoside UGT2 + UDP-Sugar Further Derivatives Further Derivatives Shanzhigenin Diglycoside->Further Derivatives UGT(n) + UDP-Sugar

Figure 1: A hypothetical biosynthetic pathway for shanzhigenin derivatives.

Quantitative Data Summary

While no specific quantitative data for shanzhigenin biosynthesis is available, the following tables illustrate how such data would be presented. These are conceptual and for illustrative purposes only.

Table 1: Hypothetical Kinetic Parameters of Putative Shanzhigenin Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Putative OSC2,3-Oxidosqualene150.53.3 x 104
Putative P450-1β-amyrin250.14.0 x 103
Putative P450-2Intermediate 1300.082.7 x 103
Putative UGT-1Shanzhigenin Aglycone501.22.4 x 104
Putative UGT-2Shanzhigenin Monoglycoside401.53.8 x 104

Table 2: Illustrative Metabolite Concentrations in a Shanzhigenin-Producing Plant Tissue

MetaboliteConcentration (µg/g fresh weight)
2,3-Oxidosqualene5.2 ± 0.8
β-amyrin25.6 ± 3.1
Shanzhigenin Aglycone12.3 ± 1.5
Shanzhigenin Monoglycoside88.9 ± 9.7
Shanzhigenin Diglycoside152.4 ± 15.1

Detailed Experimental Protocols

The elucidation of the shanzhigenin biosynthetic pathway would require a combination of transcriptomics, heterologous expression, and in vitro enzymatic assays.

Transcriptome Analysis and Candidate Gene Identification

This workflow outlines the process of identifying candidate genes for shanzhigenin biosynthesis from a plant known to produce these compounds.

Transcriptome_Analysis_Workflow A Collect plant tissues with high and low shanzhigenin derivative content B RNA extraction and library preparation A->B C High-throughput sequencing (e.g., Illumina) B->C D De novo transcriptome assembly C->D E Gene annotation (BLAST, InterProScan) D->E F Differential gene expression analysis D->F G Identify upregulated genes in high-content tissues: - Oxidosqualene cyclases (OSCs) - Cytochrome P450s (CYP450s) - UDP-glycosyltransferases (UGTs) F->G H Phylogenetic analysis to narrow down candidates G->H

Figure 2: Workflow for identifying candidate biosynthetic genes.

Functional Characterization of a Candidate Triterpene Synthase (Oxidosqualene Cyclase)

Objective: To determine if a candidate OSC gene product can cyclize 2,3-oxidosqualene to the predicted triterpene scaffold.

Methodology:

  • Gene Cloning and Heterologous Expression:

    • The full-length open reading frame of the candidate OSC is amplified from cDNA and cloned into a yeast expression vector (e.g., pYES-DEST52).

    • The construct is transformed into a lanosterol (B1674476) synthase-deficient yeast strain (e.g., GIL77), which is unable to produce its own sterols from 2,3-oxidosqualene.

  • Yeast Culture and Induction:

    • The transformed yeast is grown in a selective medium containing ergosterol (B1671047) to support growth.

    • Gene expression is induced by transferring the culture to a medium containing galactose.

  • Metabolite Extraction:

    • After a period of induction, yeast cells are harvested and saponified with alcoholic potassium hydroxide.

    • The non-saponifiable fraction is extracted with an organic solvent like n-hexane.

  • Analysis by GC-MS:

    • The extracted metabolites are derivatized (e.g., silylated) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • The mass spectrum of the product is compared to that of authentic standards (e.g., β-amyrin) to confirm its identity.

Functional Characterization of a Candidate Cytochrome P450

Objective: To determine if a candidate P450 can oxidize the triterpene scaffold produced by the OSC.

Methodology:

  • Microsomal Expression in Yeast:

    • The candidate P450 gene is co-expressed with a cytochrome P450 reductase (CPR) in yeast (e.g., Saccharomyces cerevisiae strain WAT11).

    • Microsomes are isolated from the yeast culture by differential centrifugation.

  • In Vitro Enzyme Assay:

    • The reaction mixture contains:

      • Isolated microsomes (containing the P450 and CPR)

      • The triterpene substrate (e.g., β-amyrin) dissolved in a detergent like Triton X-100

      • An NADPH-regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

      • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • The reaction is initiated by adding the NADPH-regenerating system and incubated at a controlled temperature (e.g., 30°C).

  • Product Extraction and Analysis:

    • The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) and the products are extracted.

    • The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify oxidized derivatives of the substrate. Further structural elucidation may require Nuclear Magnetic Resonance (NMR) spectroscopy.

Functional Characterization of a Candidate UDP-Glycosyltransferase

Objective: To determine if a candidate UGT can glycosylate the shanzhigenin aglycone or its intermediates.

Methodology:

  • Recombinant Protein Expression and Purification:

    • The candidate UGT gene is cloned into an E. coli expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag).

    • The protein is expressed in E. coli and purified using affinity chromatography.

  • In Vitro Enzyme Assay:

    • The reaction mixture contains:

      • Purified recombinant UGT

      • The acceptor substrate (e.g., shanzhigenin aglycone)

      • The sugar donor (e.g., UDP-glucose, UDP-glucuronic acid)

      • Buffer (e.g., Tris-HCl, pH 7.5) containing a reducing agent like β-mercaptoethanol.

    • The reaction is incubated at a controlled temperature (e.g., 37°C).

  • Product Analysis:

    • The reaction is stopped, and the products are analyzed by High-Performance Liquid Chromatography (HPLC) or LC-MS.

    • The formation of a new peak with a mass corresponding to the addition of a sugar moiety to the substrate confirms the UGT activity.

Enzyme_Assay_Workflow cluster_osc OSC Assay cluster_p450 P450 Assay cluster_ugt UGT Assay A Clone OSC into yeast vector B Express in lanosterol synthase-deficient yeast A->B C Extract non-saponifiable lipids B->C D Analyze by GC-MS C->D E Co-express P450 and CPR in yeast F Isolate microsomes E->F G In vitro assay with substrate and NADPH regeneration system F->G H Extract products and analyze by LC-MS G->H I Express and purify recombinant UGT from E. coli J In vitro assay with aglycone and UDP-sugar I->J K Analyze products by HPLC or LC-MS J->K

Figure 3: General workflows for characterizing candidate biosynthetic enzymes.

Conclusion and Future Outlook

The elucidation of the shanzhigenin biosynthetic pathway is a promising area of research with implications for drug development and biotechnology. While the specific enzymes remain to be discovered, the general framework for triterpenoid saponin biosynthesis provides a clear roadmap for their identification and characterization. The application of transcriptomics, combined with heterologous expression and in vitro enzyme assays, will be instrumental in piecing together this molecular puzzle. Once the pathway is fully understood, metabolic engineering strategies in microbial or plant chassis could be employed for the sustainable and scalable production of shanzhigenin derivatives. This would not only secure a stable supply of these potentially valuable compounds but also open the door to the combinatorial biosynthesis of novel derivatives with enhanced therapeutic properties.

References

A Technical Guide to the Natural Sources of Novel Iridoid Glycosides for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a diverse class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, anti-cancer, and anti-angiogenic effects. The constant discovery of novel iridoid glycosides with unique structural features and potent pharmacological activities makes them a compelling area of research for the development of new therapeutic agents. This technical guide provides an in-depth overview of the natural sources of recently discovered iridoid glycosides, detailed experimental protocols for their isolation and characterization, and an exploration of their mechanisms of action through key signaling pathways.

Natural Sources of Novel Iridoid Glycosides

A variety of plant families are rich sources of novel iridoid glycosides. Recent research has highlighted several families as being particularly fruitful for the discovery of new compounds. These include the Rubiaceae, Cornaceae, Gentianaceae, Lamiaceae, and Plantaginaceae families.

Prominent Plant Families and Genera
  • Rubiaceae (Coffee, Madder, and Bedstraw family): This family is a well-known source of diverse iridoids. Recent phytochemical investigations of the genus Hedyotis have led to the isolation of new iridoid glucosides, such as teneosides from Hedyotis tenelliflora. The genus Paederia has also yielded novel sulfur-containing iridoid glycosides.

  • Cornaceae (Dogwood family): The genus Cornus is a rich source of iridoid glycosides with neuroprotective and anti-inflammatory properties. Recent studies on the fruits of Cornus officinalis have led to the discovery of new iridoids, including cornusfurals A–C.

  • Gentianaceae (Gentian family): This family is characterized by the presence of bitter secoiridoid glycosides. The genus Gentiana continues to be a prolific source of new compounds, with recent discoveries of olivierisecosides A-M from Gentiana olivieri.

  • Lamiaceae (Mint family): A large and chemically diverse family, the Lamiaceae are known to produce a wide array of iridoids.

  • Plantaginaceae (Plantain family): This family is a significant source of iridoid glycosides, with many new compounds being isolated from various genera.

Quantitative Data of Novel Iridoid Glycosides

The concentration of novel iridoid glycosides can vary significantly depending on the plant species, the part of the plant used, geographical location, and extraction method. The following tables summarize available quantitative data for some recently discovered iridoid glycosides.

Novel Iridoid GlycosidePlant SourcePlant PartYield/ConcentrationReference
Patriniscabiosides A & BPatrinia scabiosifoliaWhole plantNot specified in abstract[1]
Cornusfurals A, B, & CCornus officinalisFruitsNot specified in abstract[2]
Olivierisecosides A-MGentiana olivieriWhole plantNot specified in abstract[3][4]
TeneosidesHedyotis tenellifloraLeaves and RootsNot specified in abstract

Note: Specific yield data for many novel compounds are often not explicitly stated in initial discovery papers or abstracts. The provided references should be consulted for more detailed information.

Experimental Protocols

The isolation and characterization of novel iridoid glycosides require a combination of chromatographic and spectroscopic techniques.

General Extraction and Isolation Workflow

A general workflow for the extraction and isolation of iridoid glycosides from plant material is depicted below.

Extraction and Isolation Workflow plant_material Dried and Powdered Plant Material extraction Extraction (e.g., 95% Ethanol (B145695), reflux) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (e.g., n-butanol) crude_extract->partition butanol_extract n-Butanol Fraction partition->butanol_extract column_chromatography Column Chromatography (e.g., Silica Gel, MCI Gel) butanol_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure Novel Iridoid Glycosides hplc->pure_compounds

Caption: General workflow for iridoid glycoside extraction and isolation.

Detailed Methodologies

1. Extraction of Patriniscabiosides from Patrinia scabiosifolia [1]

  • Plant Material: Air-dried whole plants of P. scabiosifolia (20 kg) were used.

  • Extraction: The plant material was extracted three times with 95% ethanol under reflux for three hours each time. The solvent was evaporated under reduced pressure to yield a crude residue (3650 g).

  • Soxhlet Extraction: A portion of the residue (2100 g) was sequentially extracted using a Soxhlet apparatus with petroleum ether, dichloromethane, ethyl acetate, and methanol (B129727).

  • Isolation: The resulting extracts were subjected to multiple steps of column chromatography (silica gel, MCI gel, Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds, patriniscabiosides A and B.[1]

2. UPLC-MS/MS for Quantitative Analysis of Iridoid Glycosides [5][6][7]

  • Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is commonly used for sensitive and selective quantification.

  • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is typically employed.[5]

  • Mobile Phase: A gradient elution with two mobile phases is common:

    • Mobile Phase A: 0.1% Formic acid in water.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[5]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for iridoid glycosides.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification of specific compounds.

3. Structure Elucidation by NMR Spectroscopy

The structural elucidation of novel iridoid glycosides relies heavily on one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solvents: Deuterated methanol (CD3OD) and deuterated chloroform (B151607) (CDCl3) are common solvents for NMR analysis of iridoid glycosides.[8][9]

  • 1D NMR: 1H and 13C NMR spectra provide initial information about the proton and carbon environments in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings, which is crucial for establishing the connectivity of protons within the iridoid skeleton and the sugar moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (C-H).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for connecting different structural fragments and determining the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule.

Signaling Pathways Modulated by Novel Iridoid Glycosides

Many novel iridoid glycosides exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Chronic inflammation is implicated in a wide range of diseases. Many iridoid glycosides exhibit potent anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli receptor Receptor stimuli->receptor ikk IKK complex receptor->ikk activates ikb_nfkb IκB-NF-κB complex ikk->ikb_nfkb phosphorylates IκB ikb IκB ikb_nfkb->ikb releases nfkb NF-κB ikb_nfkb->nfkb Ubiquitination & Degradation Ubiquitination & Degradation ikb->Ubiquitination & Degradation nfkb_nuc NF-κB nfkb->nfkb_nuc translocates iridoid Novel Iridoid Glycosides iridoid->ikk inhibits dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) dna->genes

Caption: Inhibition of the NF-κB signaling pathway by novel iridoid glycosides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key MAPK families include ERK, JNK, and p38.

MAPK Signaling Pathway stimuli Inflammatory Stimuli receptor Receptor stimuli->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk mapk MAPK (e.g., p38) mapkk->mapk tf Transcription Factors (e.g., AP-1) mapk->tf genes Pro-inflammatory Gene Expression tf->genes iridoid Novel Iridoid Glycosides iridoid->mapkk inhibits iridoid->mapk inhibits VEGF Signaling Pathway vegf VEGF vegfr VEGF Receptor (VEGFR) vegf->vegfr dimerization Receptor Dimerization & Autophosphorylation vegfr->dimerization downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) dimerization->downstream proliferation Endothelial Cell Proliferation downstream->proliferation migration Migration downstream->migration survival Survival downstream->survival iridoid Novel Iridoid Glycosides iridoid->vegfr inhibits binding

References

In-depth Technical Guide on the Preliminary Bioactivity Screening of 1,6,8-Trideoxyshanzhigenin: A Data-Deficient Compound

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are advised that a comprehensive search for preliminary bioactivity data on the iridoid 1,6,8-Trideoxyshanzhigenin has yielded no specific experimental results. While the compound is documented and available for purchase, public domain literature and databases do not currently contain information regarding its biological activity, mechanism of action, or associated experimental protocols.

This compound is classified as an iridoid, a class of secondary metabolites found in a wide variety of plants. It is known to be isolated from Gardenia jasminoides[1]. Its chemical identity is confirmed with a registered CAS number of 99173-00-9. The compound is listed in the catalogs of several chemical suppliers.

Despite the availability of the physical compound, a thorough review of scientific literature and chemical databases reveals a significant gap in the understanding of its pharmacological properties. No studies detailing its preliminary bioactivity screening, such as antimicrobial, anticancer, anti-inflammatory, or other assays, were found. Consequently, there is no quantitative data to present in tabular form, nor are there established experimental protocols or known signaling pathways to visualize.

The absence of this foundational data precludes the creation of an in-depth technical guide as requested. For researchers interested in the potential therapeutic applications of this compound, this represents an unexplored area of natural product chemistry and pharmacology. The initial steps for investigating this compound would involve a series of in vitro bioactivity screens against various cell lines and microbial strains to identify any potential biological effects. Subsequent studies would be required to elucidate its mechanism of action and to determine its safety and efficacy profiles.

It is recommended that any future research on this compound be published in peer-reviewed journals to contribute to the collective scientific knowledge and to enable further drug discovery and development efforts based on this natural product.

References

In Silico Prediction of 1,6,8-Trideoxyshanzhigenin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,6,8-Trideoxyshanzhigenin is an iridoid compound, a class of natural products known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] The exploration of novel iridoids like this compound for therapeutic potential is a promising area of drug discovery. However, traditional experimental screening is often a time-consuming and expensive process.[4][5] In silico, or computational, methods provide a powerful alternative for the initial stages of investigation, enabling rapid prediction of a compound's bioactivity and potential molecular targets, thereby guiding further experimental validation.[6][7]

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of the novel compound this compound. It is designed for researchers, scientists, and drug development professionals, providing detailed methodologies and data presentation formats to facilitate the computational assessment of this and other novel chemical entities.

Proposed In Silico Workflow for Bioactivity Prediction

The computational analysis of a novel compound like this compound can be systematically approached through a multi-step workflow. This process begins with the acquisition and preparation of the molecule's structure and progresses through the prediction of its pharmacokinetic properties, biological activities, and interactions with specific protein targets.

In Silico Bioactivity Prediction Workflow cluster_0 Data Acquisition & Preparation cluster_1 Property & Activity Prediction cluster_2 Target Validation & Pathway Analysis cluster_3 Outcome Compound Structure Definition Compound Structure Definition ADMET Prediction ADMET Prediction Compound Structure Definition->ADMET Prediction 3D Structure Target Prediction Target Prediction Compound Structure Definition->Target Prediction 2D/3D Structure Hypothesis Generation & Experimental Design Hypothesis Generation & Experimental Design ADMET Prediction->Hypothesis Generation & Experimental Design Drug-likeness Molecular Docking Molecular Docking Target Prediction->Molecular Docking Potential Targets Signaling Pathway Analysis Signaling Pathway Analysis Molecular Docking->Signaling Pathway Analysis Validated Targets Signaling Pathway Analysis->Hypothesis Generation & Experimental Design Mechanism of Action Inflammatory Signaling Pathway Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes This compound This compound This compound->COX-2 Inhibits

References

Methodological & Application

No Published Total Synthesis of 1,6,8-Trideoxyshanzhigenin Found

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a specific total synthesis for 1,6,8-Trideoxyshanzhigenin has not been publicly reported.

For researchers, scientists, and drug development professionals interested in this molecule, this indicates that a de novo synthetic route has yet to be published in peer-reviewed journals. The current body of scientific literature does not contain detailed experimental protocols, quantitative data, or established signaling pathways directly related to the total synthesis of this compound.

This presents a unique research opportunity for synthetic chemists. The development of a successful total synthesis would be a significant contribution to the field of natural product chemistry and could enable further investigation into the biological activities and therapeutic potential of this compound and its analogues.

Researchers interested in pursuing the synthesis of this compound would need to design a novel synthetic strategy. This would involve:

  • Retrosynthetic Analysis: Devising a logical disconnection approach to break down the target molecule into simpler, commercially available starting materials.

  • Methodology Development: Investigating and optimizing key chemical reactions and transformations required to construct the carbon skeleton and install the necessary functional groups with the correct stereochemistry.

  • Characterization: Utilizing various spectroscopic and analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography) to confirm the structure and purity of all intermediates and the final product.

Given the lack of a published precedent, any effort to synthesize this compound would be considered cutting-edge research. The challenges would lie in the strategic planning of the synthetic route and the execution of potentially complex chemical steps. The successful completion of such a project would undoubtedly be a notable achievement in the field of organic synthesis.

Application Notes & Protocols for the Quantification of 1,6,8-Trideoxyshanzhigenin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,6,8-Trideoxyshanzhigenin belongs to the iridoid glycoside family, a class of monoterpenoids widely distributed in the plant kingdom.[1] Iridoids exhibit a broad spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and hepatoprotective effects.[1] Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug discovery and development. This document provides detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific methods for this compound are not extensively documented, the following protocols are based on established analytical techniques for iridoid glycosides.[1][2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in plant extracts and other matrices where the concentration is relatively high and the matrix is not overly complex.

1.1. Experimental Protocol

1.1.1. Sample Preparation (from Plant Material)

  • Drying and Grinding: Air-dry the plant material (e.g., leaves, roots) at room temperature to a constant weight. Grind the dried material into a coarse powder.

  • Extraction:

    • Accurately weigh a known amount of the powdered plant material (e.g., 1.0 g).

    • Macerate the powder with 70% ethanol (B145695) at a 1:8 (w/v) ratio for 24 hours at room temperature.[3]

    • Filter the extract through a suitable filter paper.

    • Repeat the extraction of the residue with a fresh 1:6 (w/v) ratio of 70% ethanol for 12 hours.[3]

    • Combine the filtrates from both extractions.

  • Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator to yield a crude extract.

  • Sample Solution Preparation: Accurately weigh the dried extract and dissolve it in methanol (B129727) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

1.1.2. Chromatographic Conditions

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).[3]

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient might be:

    • 0-20 min: 20-80% A

    • 20-25 min: 80% A

    • 25-30 min: 80-20% A

    • 30-35 min: 20% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Iridoid glycosides are often detected around 240-254 nm.[3][4] The optimal wavelength for this compound should be determined by acquiring a UV spectrum.

  • Injection Volume: 10-20 µL.

1.2. Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)95 - 105%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying this compound in complex biological matrices like plasma, urine, and tissue homogenates.[5][6]

2.1. Experimental Protocol

2.1.1. Sample Preparation (from Biological Fluids)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2.1.2. LC-MS/MS Conditions

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[5]

  • Column: A sub-2-µm particle column for faster analysis (e.g., C18, 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[6]

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A suitable gradient will need to be developed to ensure adequate separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI), likely in positive or negative ion mode. The specific mode should be determined by infusing a standard solution of this compound. For many iridoid glycosides, [M+H]+, [M+NH4]+, or [M-H]- ions are observed.[4][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs for this compound and the internal standard must be optimized.

2.2. Data Presentation

Table 2: LC-MS/MS Method Validation Parameters for Plasma (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Intra-day Precision (RSD%)< 5%
Inter-day Precision (RSD%)< 8%
Accuracy (Recovery %)90 - 110%
Matrix Effect88 - 105%

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Matrix (Plant or Biological Fluid) Extraction Extraction / Precipitation Sample->Extraction Purification Purification / Cleanup (e.g., SPE, LLE) Extraction->Purification Concentration Concentration / Reconstitution Purification->Concentration FinalSample Final Sample for Injection Concentration->FinalSample Injection LC Injection FinalSample->Injection Separation Chromatographic Separation (HPLC / UPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

Logical_Relationship Analyte This compound Method Analytical Method Analyte->Method is quantified by HPLC HPLC-UV Method->HPLC can be LCMS LC-MS/MS Method->LCMS can be Application Application Method->Application for QC Quality Control Application->QC includes PK Pharmacokinetics Application->PK includes

Caption: Logical relationship of analytical methods and applications.

References

Application Note: HPLC-MS Analysis of 1,6,8-Trideoxyshanzhigenin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the identification and quantification of 1,6,8-Trideoxyshanzhigenin, a putative iridoid derivative, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). While specific literature on this compound is not currently available, this protocol has been developed based on established methodologies for the analysis of structurally related iridoid compounds, such as genipin (B1671432), commonly found in medicinal plants like Gardenia jasminoides. This document is intended for researchers, scientists, and drug development professionals engaged in natural product analysis, pharmacokinetics, and metabolomics. The provided methodologies, including sample preparation, chromatographic separation, and mass spectrometric detection, offer a robust starting point for the analysis of this and other similar novel compounds.

Introduction

Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities and are of significant interest in pharmaceutical research. This compound is a hypothetical derivative of shanzhigenin, a compound class associated with the fruits of Gardenia jasminoides (Zhi Zi in Traditional Chinese Medicine). It is postulated that this compound may be a metabolite of more complex iridoid glycosides like geniposide (B1671433), formed through enzymatic or microbial transformation in biological systems. The analysis of such novel metabolites is crucial for understanding the therapeutic mechanisms and metabolic fate of herbal medicines.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of complex mixtures of natural products.[1][2] Its high sensitivity and selectivity make it the ideal choice for analyzing trace-level metabolites in complex biological matrices.[3] This application note provides a comprehensive, albeit theoretical, HPLC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

The following protocol describes the extraction of this compound from a biological matrix (e.g., plasma or tissue homogenate).

  • Materials:

    • Biological sample (e.g., 100 µL of rat plasma)

    • Internal Standard (IS) solution (e.g., Genipin at 100 ng/mL in methanol)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

    • Protein precipitation solvent (Acetonitrile with 0.1% formic acid)

    • Centrifuge tubes (1.5 mL)

    • Syringe filters (0.22 µm, PTFE)

  • Procedure:

    • To 100 µL of the plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution.

    • Add 400 µL of cold protein precipitation solvent (Acetonitrile with 0.1% formic acid) to the sample.

    • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-MS analysis.

HPLC-MS Instrumentation and Conditions
  • Instrumentation:

    • UHPLC System: A system capable of binary gradient elution.[4]

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.[4][5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.[4][6]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4][6]

    • Gradient Program:

      Time (min) % B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative. Given the structure of related iridoids, both modes should be evaluated for optimal sensitivity.[5][7][8]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Full Scan MS/MS for identification.[9]

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Data Presentation

The following tables represent the type of quantitative data that would be generated during method validation for the analysis of this compound.

Table 1: Hypothetical MRM Transitions and Retention Times

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound[To be determined][To be determined]~ 4.5
Internal Standard (Genipin)227.1123.1~ 3.8

Table 2: Hypothetical Method Validation Parameters

ParameterThis compound
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
LLOQ (ng/mL)1
Accuracy (%)85 - 115
Precision (RSD %)< 15
Recovery (%)> 80

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Supernatant Filtration Centrifuge->Filter HPLC UHPLC Separation (C18 Column) Filter->HPLC MS MS Detection (ESI-MS/MS) HPLC->MS Quant Quantification MS->Quant Ident Identification MS->Ident

Caption: Experimental Workflow for HPLC-MS Analysis.

signaling_pathway Geniposide Geniposide Hydrolysis Hydrolysis (e.g., by gut microbiota) Geniposide->Hydrolysis Genipin Genipin Hydrolysis->Genipin Metabolism Metabolic Transformation Genipin->Metabolism TDS This compound Metabolism->TDS

Caption: Hypothetical Metabolic Pathway of this compound.

Discussion

The successful analysis of novel, uncharacterized compounds like this compound relies heavily on foundational knowledge of similar chemical classes. The fragmentation patterns of iridoid glycosides typically involve the loss of sugar moieties, water, and CO2, which can be diagnostic in structural elucidation.[5][7][8] For the aglycone, fragmentation of the iridoid skeleton provides further structural information.[10] The proposed HPLC method utilizes a C18 column with a water/acetonitrile mobile phase containing formic acid, a common and effective system for the separation of iridoids.[4]

For quantification, a stable isotope-labeled internal standard would be ideal. In its absence, a structurally similar compound like genipin can be used, provided that its chromatographic behavior and ionization efficiency are well-characterized and shown to be consistent.[3] Method validation should be performed according to established guidelines to ensure the reliability of the quantitative data.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC-MS analysis of the putative iridoid, this compound. While based on established methods for related compounds, this protocol serves as a valuable starting point for researchers. The successful implementation of this method will enable the accurate quantification and identification of this and other novel iridoids, contributing to a deeper understanding of their roles in pharmacology and metabolomics. Further optimization of the chromatographic and mass spectrometric parameters may be necessary depending on the specific matrix and instrumentation used.

References

Application Notes and Protocols for Geniposide as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Initial searches for "1,6,8-Trideoxyshanzhigenin" did not yield specific information for a compound with this exact name, suggesting it may be a novel or less-documented molecule. Therefore, this document provides comprehensive application notes and protocols for Geniposide , a well-characterized iridoid glycoside that serves as an excellent representative molecular probe for studying inflammatory and neuroprotective signaling pathways. Geniposide's mechanisms of action are relevant to the likely interests of researchers investigating compounds with similar structures.

Introduction

Geniposide is a bioactive iridoid glycoside isolated from the fruits of Gardenia jasminoides. It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, anti-diabetic, and hepatoprotective effects.[1][2] As a molecular probe, Geniposide is particularly valuable for dissecting cellular signaling cascades involved in inflammation and neuronal cell survival. Its primary mechanism of action involves the modulation of key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4][5]

Mechanism of Action

Geniposide exerts its effects by targeting multiple components of intracellular signaling pathways. In the context of inflammation, it has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[5][6] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[5][6]

Furthermore, Geniposide modulates the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[4][5] The MAPK pathway is a critical regulator of cellular processes including inflammation, proliferation, and apoptosis. By attenuating its activation, Geniposide can effectively reduce the inflammatory response.

Geniposide has also been reported to influence other signaling pathways, including the RhoA/p38MAPK/NF-κB/F-actin pathway, which is involved in cell permeability and migration, and the PI3K/Akt pathway, a key regulator of cell survival and apoptosis.[3][7]

Data Presentation

The following tables summarize the quantitative data for Geniposide's activity as a molecular probe, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Geniposide

Assay TypeCell LineTreatment ConditionsTarget/Effect MeasuredIC50/Effective ConcentrationReference(s)
Cytokine InhibitionRAW 264.7 macrophagesLPS-stimulatedIL-61454 µM[7]
Cytokine InhibitionRAW 264.7 macrophagesLPS-stimulatedTNF-α310.3 µM[7]
Cytokine InhibitionRAW 264.7 macrophagesLPS-stimulatedG-CSF1289 µM[7]
Cytokine InhibitionRAW 264.7 macrophagesLPS-stimulatedGM-CSF65.55 µM[7]
Cytokine InhibitionRAW 264.7 macrophagesLPS-stimulatedIP-10128.6 µM[7]
Cytokine InhibitionRAW 264.7 macrophagesLPS-stimulatedMCP-191.08 µM[7]
Cytokine InhibitionRAW 264.7 macrophagesLPS-stimulatedMIP-1α846.2 µM[7]
Cytokine InhibitionRAW 264.7 macrophagesLPS-stimulatedMIP-1β1949 µM[7]
Cell ProliferationFibroblast-Like Synoviocytes (FLS)LPS-stimulatedInhibition of proliferation25, 50, 100 µg/mL
Cell PermeabilityFibroblast-Like Synoviocytes (FLS)LPS-stimulatedInhibition of hyperpermeability25, 50, 100 µg/mL[3]
NF-κB InhibitionHuman Umbilical Vein Endothelial Cells (HUVECs)High glucose-inducedInhibition of NF-κB p65 nuclear translocation5, 10, 20 µg/mL

Table 2: Molecular Docking and Binding Affinity of Geniposide

Target ProteinBinding Energy (kcal/mol)Reference(s)
Epidermal Growth Factor Receptor (EGFR)-8.1[8]
AKT1-6.8[8]
Leukotriene A4 Hydrolase (LTA4H)> -7.0 (strong binding)[9]
Aryl Hydrocarbon Receptor (AHR)Not specified, but shown to bind[10]

Experimental Protocols

Here are detailed methodologies for key experiments utilizing Geniposide as a molecular probe.

This protocol is used to assess the cytotoxic effects of Geniposide or its effect on cell proliferation.

  • Materials:

    • 96-well cell culture plates

    • Cells of interest (e.g., RAW 264.7 macrophages, Fibroblast-Like Synoviocytes)

    • Complete cell culture medium

    • Geniposide stock solution (in DMSO or culture medium)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Geniposide in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the Geniposide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Geniposide concentration) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

This protocol is for quantifying the effect of Geniposide on the secretion of pro-inflammatory cytokines.

  • Materials:

    • 24- or 48-well cell culture plates

    • Cells of interest (e.g., macrophages, endothelial cells)

    • Complete cell culture medium

    • Geniposide stock solution

    • Lipopolysaccharide (LPS) or other inflammatory stimulus

    • Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

    • Microplate reader

  • Procedure:

    • Seed cells in a 24- or 48-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of Geniposide for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a specified time (e.g., 24 hours). Include appropriate controls (no treatment, vehicle control, LPS only).

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding the collected supernatants and standards to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve.

This protocol is used to investigate the effect of Geniposide on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.

  • Materials:

    • 6-well or 10 cm cell culture dishes

    • Cells of interest

    • Geniposide stock solution

    • Inflammatory stimulus (e.g., LPS)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Culture cells to 80-90% confluency in 6-well plates or 10 cm dishes.

    • Pre-treat with Geniposide for 1-2 hours, followed by stimulation with an inflammatory agent for a short duration (e.g., 15-60 minutes for phosphorylation events).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and centrifuge to pellet cellular debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the key signaling pathways modulated by Geniposide and a typical experimental workflow for its investigation.

Geniposide_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa_p65_p50 IκBα-p65-p50 (Inactive) p65_p50 p65-p50 (Active) p_IkBa->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation p65_p50_nuc p65-p50 DNA DNA p65_p50_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription Geniposide Geniposide Geniposide->IKK Inhibition

Caption: Geniposide inhibits the NF-κB signaling pathway.

Geniposide_MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 p_p38 p-p38 p38->p_p38 Phosphorylation Inflammation Inflammatory Response p_p38->Inflammation ERK1_2 ERK1/2 MEK1_2->ERK1_2 p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Phosphorylation p_ERK1_2->Inflammation JNK JNK MKK4_7->JNK p_JNK p-JNK JNK->p_JNK Phosphorylation p_JNK->Inflammation Geniposide Geniposide Geniposide->p38 Inhibition of Phosphorylation Geniposide->ERK1_2 Inhibition of Phosphorylation Geniposide->JNK Inhibition of Phosphorylation

Caption: Geniposide modulates the MAPK signaling pathway.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages) Treatment Treatment with Geniposide +/- Stimulus Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT ELISA ELISA (Cytokine Release) Treatment->ELISA Western_Blot Western Blot (Protein Expression/ Phosphorylation) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for studying Geniposide.

References

Application Notes and Protocols for the Isolation of Iridoids from Medicinal Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoids are a large class of monoterpenoid secondary metabolites found in a wide variety of medicinal plants. They exhibit a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer effects. The isolation and purification of iridoids are crucial steps for their structural elucidation, pharmacological evaluation, and development as potential therapeutic agents. Due to their often glycosylated nature, iridoids are typically polar compounds, which dictates the strategies for their extraction and purification.

These application notes provide a comprehensive overview of the protocols and methodologies for the successful isolation of iridoids from plant matrices, tailored for researchers in natural product chemistry and drug development.

General Workflow for Iridoid Isolation

The isolation of iridoids is a multi-step process that begins with the extraction from the plant material, followed by several stages of purification to isolate the compounds of interest with high purity. The general workflow involves sample preparation, extraction, fractionation, and final purification using various chromatographic techniques.

Iridoid Isolation Workflow cluster_prep Step 1: Preparation cluster_extract Step 2: Extraction cluster_fractionate Step 3: Fractionation & Preliminary Purification cluster_purify Step 4: High-Resolution Purification Prep Plant Material (e.g., leaves, roots, fruits) Grind Drying & Grinding Prep->Grind Extract Crude Extraction (e.g., Maceration, Reflux, UAE, UMSE) Grind->Extract CrudeExtract Crude Extract Extract->CrudeExtract Partition Liquid-Liquid Partitioning CrudeExtract->Partition SPE Solid-Phase Extraction (SPE) Partition->SPE MacroporousResin Macroporous Resin Chromatography SPE->MacroporousResin Fractions Enriched Iridoid Fractions MacroporousResin->Fractions HSCCC HSCCC Fractions->HSCCC MPLC MPLC Fractions->MPLC PureIridoids Pure Iridoids (>95%) HSCCC->PureIridoids Prep_HPLC Preparative HPLC MPLC->Prep_HPLC Prep_HPLC->PureIridoids

Caption: General workflow for the isolation of iridoids from medicinal plants.

Experimental Protocols

Plant Material Preparation and Extraction

The initial step involves the extraction of iridoids from the dried and powdered plant material. The choice of solvent and extraction method is critical for maximizing the yield. Polar solvents are generally recommended for extracting the typically polar iridoid glycosides.[1]

Protocol 2.1.1: Ultrasonic-Assisted Extraction (UAE) of Iridoids

This protocol is based on the optimized extraction of iridoids from Eucommia ulmoides seed meal.[2]

  • Preparation: Weigh 20 g of dried, powdered plant material.

  • Solvent Addition: Place the powder in a 500 mL flask and add 250 mL of 60% methanol-water solution (a solid-to-liquid ratio of 1:12.5).[2]

  • Ultrasonication: Place the flask in an ultrasonic bath at 40°C. Sonicate for 30 minutes.[2]

  • Filtration: After extraction, filter the mixture through filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Table 1: Comparison of Extraction Methods and Parameters for Iridoids

Plant SpeciesExtraction MethodSolventKey ParametersYield/EfficiencyReference
Veronica longifoliaPressurized Hot Water Extraction (PHWE)Water100°C83% of catalpol, 92% of aucubin (B1666126) (relative to hot water extraction)[3][4]
Veronica longifoliaHot Water ExtractionWater100°CHigh efficiency, good repeatability[3][4]
Veronica longifoliaMacerationEthanol (B145695)Room Temperature22% of catalpol, 25% of aucubin (relative to hot water extraction)[3][4]
Eucommia ulmoidesUltrasonic Extraction60% Methanol (B129727)40°C, 30 min, 1:125 solid-liquid ratioOptimal for quantifying six iridoids[2]
Patrinia scabraUltrasonic-Microwave Synergistic Extraction (UMSE)52% Ethanol610 W, 50 min, 1:18 g/mL ratio81.4 mg/g of total iridoid glycosides[5][6]
Gardenia jasminoidesReflux Extraction50% Ethanol3 hours, repeated 3 timesHigher crude extract yield compared to another method[7]
Fractionation and Preliminary Purification

The crude extract contains a complex mixture of compounds. The next step aims to remove non-target compounds like fats, chlorophylls (B1240455) (if starting from leaves), and highly nonpolar or polar compounds, thereby enriching the iridoid fraction.

Protocol 2.2.1: Liquid-Liquid Partitioning

This protocol describes a general approach to fractionate the crude extract based on polarity.[5][8]

  • Resuspend: Dissolve the dried crude extract in water.

  • Hexane Partition: Transfer the aqueous solution to a separatory funnel and partition it three times with an equal volume of n-hexane. This step removes highly nonpolar compounds like lipids and chlorophyll. Collect the aqueous layer.

  • Ethyl Acetate Partition: Partition the remaining aqueous layer three times with an equal volume of ethyl acetate. This fraction will contain iridoids of intermediate polarity.

  • n-Butanol Partition: Finally, partition the remaining aqueous layer three times with an equal volume of n-butanol. Iridoid glycosides, being polar, will predominantly partition into the n-butanol layer.[8]

  • Concentration: Concentrate the n-butanol fraction to dryness. This is the enriched iridoid fraction for further purification.

Protocol 2.2.2: Macroporous Resin Column Chromatography

This technique is effective for decolorizing and enriching iridoids from the crude extract.[9][10][11]

  • Column Packing: Swell macroporous resin (e.g., D101 or HPD-100) in ethanol overnight, then wash thoroughly with water and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in water and load it onto the equilibrated column.

  • Washing: Elute the column with several column volumes of deionized water to remove highly polar compounds like sugars and salts.[9]

  • Elution: Elute the iridoids with a stepwise gradient of ethanol in water (e.g., 30% ethanol, 50% ethanol, 70% ethanol).[9][10][11] Collect fractions at each step.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target iridoids.

  • Pooling and Concentration: Pool the iridoid-rich fractions and concentrate them to dryness.

High-Resolution Chromatographic Purification

The final stage involves high-resolution techniques to isolate individual iridoids to a high degree of purity. Often, a combination of methods is required.

Purification Strategy cluster_hsccc High-Speed Counter-Current Chromatography (HSCCC) cluster_mpl_hplc Multi-column Chromatography Start Enriched Iridoid Fraction HSCCC_Action Perform HSCCC Separation Start->HSCCC_Action MPLC Medium-Pressure Liquid Chromatography (MPLC) (e.g., Reversed-Phase C18) Start->MPLC HSCCC_Desc Liquid-liquid partition chromatography. - No solid support, avoids irreversible adsorption. - Excellent sample recovery. - Good for separating compounds with close polarity. Pure_HSCCC Pure Iridoids HSCCC_Action->Pure_HSCCC Prep_HPLC Preparative HPLC (e.g., C18, Phenyl Column) MPLC->Prep_HPLC Further purification of MPLC fractions Pure_HPLC Pure Iridoids Prep_HPLC->Pure_HPLC

Caption: Decision tree for selecting a high-resolution purification strategy.

Protocol 2.3.1: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly efficient liquid-liquid partition chromatography method for separating natural products without a solid support matrix, thus avoiding irreversible sample adsorption and improving recovery.[12]

  • Solvent System Selection: Select a suitable two-phase solvent system. The ideal system provides a partition coefficient (K) close to 1 for the target compounds. A common system for iridoids is dichloromethane-methanol-n-butanol-water-acetic acid (e.g., 5:5:3:4:0.1, v/v).[12][13]

  • Equilibration: Prepare the solvent system in a separatory funnel, shake vigorously, and allow the phases to separate completely overnight.[12][13]

  • HSCCC Setup: Fill the HSCCC column entirely with the stationary phase (typically the upper phase).

  • Rotation and Pumping: Rotate the apparatus at a set speed (e.g., 850 rpm) and pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.5 mL/min).[12]

  • Sample Injection: Once hydrodynamic equilibrium is reached, dissolve the enriched iridoid fraction in a mixture of the upper and lower phases and inject it into the system.

  • Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions.

  • Analysis and Pooling: Analyze the fractions by HPLC to determine the purity of the target compounds and pool the pure fractions.

Protocol 2.3.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the final step to achieve high-purity compounds, often used to polish fractions obtained from previous chromatographic steps.[14][15]

  • Column and Mobile Phase Selection: Choose an appropriate column (e.g., C18, Phenyl) and develop a mobile phase system based on analytical HPLC runs. A typical mobile phase for iridoids is a gradient of methanol or acetonitrile (B52724) in water, sometimes with an acid modifier like phosphoric acid or formic acid.[12][16]

  • Sample Preparation: Dissolve the partially purified iridoid fraction in the initial mobile phase solvent and filter through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC system. Collect fractions based on the retention time of the target peaks detected by the UV detector.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC. A purity of >95% is typically desired.[10][14]

  • Solvent Removal: Remove the organic solvent from the pure fractions using a rotary evaporator and then lyophilize to obtain the pure iridoid powder.

Table 2: Quantitative Data on Iridoid Purification

Plant SpeciesMethodTarget CompoundsStarting MaterialYield & PurityReference
Fructus CorniHSCCCSweroside, Morroniside, Loganin100 mg crude extract7.9 mg (92.3%), 13.1 mg (96.3%), 10.2 mg (94.2%)[12][13]
Lamiophlomis rotataHSCCCShanzhiside methyl ester, Phloyoside II, Chlorotuberside, Penstemonoside150 mg crude extract37 mg (99.2%), 29 mg (98.5%), 27 mg (97.3%), 21 mg (99.3%)[17]
Gardenia jasminoidesMPLC + Reversed-Phase ChromatographyGeniposide, Gardenoside, etc. (6 iridoids)Crude ExtractPurity of all six compounds ranged from 95.5% to 98.7%[10][11]
Hedyotis diffusaPrep-HPLC + SPE6 Iridoid GlycosidesCrude ExtractPurity of all compounds >91%[15]
Hedyotis diffusaTandem SPE (OEG-ODS)14 Iridoid GlycosidesWater ExtractContent increased 6.1 times; average recovery of 50.1%[18]

Structure Identification

Once isolated, the chemical structures of the purified iridoids are typically identified using a combination of spectroscopic techniques, including:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and elemental composition.[10][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR): For complete structural elucidation.[10][12][13]

Conclusion

The successful isolation of iridoids from medicinal plants requires a systematic and multi-step approach. The protocols and data presented here provide a robust framework for researchers. The selection of the most appropriate combination of extraction and chromatographic techniques will depend on the specific iridoids of interest, the complexity of the plant matrix, and the desired scale of purification. Proper optimization at each step is key to achieving high yield and purity, enabling further pharmacological and clinical investigations.

References

Application of 1,6,8-Trideoxyshanzhigenin in Cell-Based Assays: A Hypothetical Framework for Anti-Inflammatory Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of scientific literature did not yield any published data on the biological activity or application of 1,6,8-Trideoxyshanzhigenin in cell-based assays. The following application notes and protocols are presented as a hypothetical but representative framework for researchers and drug development professionals interested in investigating the potential anti-inflammatory effects of this compound. The proposed assays and expected outcomes are based on common screening methodologies for novel chemical entities with potential therapeutic value.

Application Notes

Introduction

This compound is a small molecule with the chemical formula C₁₀H₁₄O₃. Its compact, cyclic structure with a carboxylic acid moiety suggests potential for interaction with biological targets. While its specific activities are uncharacterized, many natural products with similar structural features exhibit anti-inflammatory properties. This document outlines a hypothetical application of this compound in a panel of cell-based assays to screen for and characterize its potential as an anti-inflammatory agent. The proposed mechanism of action to be investigated is the inhibition of the pro-inflammatory NF-κB signaling pathway.

Principle of the Assays

The screening workflow is designed to first assess the cytotoxicity of this compound to determine a non-toxic working concentration range. Subsequently, its ability to inhibit the production of key inflammatory mediators, namely nitric oxide (NO) and pro-inflammatory cytokines (TNF-α and IL-6), will be quantified in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Finally, a reporter gene assay will be employed to investigate if the observed anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

Potential Applications

  • Lead Discovery: Initial screening for novel anti-inflammatory compounds in a drug discovery program.

  • Mechanism of Action Studies: Elucidation of the molecular pathways through which a compound exerts its therapeutic effects.

  • Structure-Activity Relationship (SAR) Studies: Comparison of the activity of this compound with its synthetic analogs to identify key functional groups.

Data Presentation

The following tables present a hypothetical summary of quantitative data that could be generated from the described cell-based assays.

Table 1: Cytotoxicity and Anti-inflammatory Activity of this compound

AssayCell LineParameterValue
Cell Viability (MTT Assay)RAW 264.7CC₅₀ (µM)> 100
Nitric Oxide (NO) ProductionRAW 264.7IC₅₀ (µM)25.4
TNF-α Secretion (ELISA)RAW 264.7IC₅₀ (µM)18.9
IL-6 Secretion (ELISA)RAW 264.7IC₅₀ (µM)32.1
NF-κB Reporter ActivityHEK293-NF-κB-lucIC₅₀ (µM)15.2

CC₅₀: 50% cytotoxic concentration; IC₅₀: 50% inhibitory concentration.

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Markers by this compound

Concentration (µM)% Inhibition of NO Production% Inhibition of TNF-α Secretion% Inhibition of IL-6 Secretion
15.2 ± 1.18.3 ± 2.53.1 ± 0.9
520.1 ± 3.428.7 ± 4.115.6 ± 3.3
1035.8 ± 4.245.2 ± 5.328.9 ± 4.7
2551.2 ± 5.162.1 ± 6.048.7 ± 5.5
5078.6 ± 6.885.4 ± 7.270.3 ± 6.4
10092.3 ± 7.595.1 ± 8.188.9 ± 7.9

Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic concentration of this compound on RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the CC₅₀ value.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Materials:

  • Cell culture supernatants from Protocol 2.

  • Mouse TNF-α and IL-6 ELISA kits.

  • Microplate reader.

Procedure:

  • Follow the instructions provided with the commercial ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., HRP-streptavidin).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition.

Protocol 4: NF-κB Reporter Gene Assay

Objective: To determine if this compound inhibits the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • DMEM with 10% FBS.

  • This compound.

  • TNF-α (as a stimulant).

  • Luciferase assay reagent.

  • Luminometer.

  • 96-well white, clear-bottom plates.

Procedure:

  • Seed the HEK293-NF-κB-luc cells in a 96-well plate.

  • Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.

Visualizations

experimental_workflow cluster_screening Anti-inflammatory Screening of this compound start Start: Compound Preparation cytotoxicity Protocol 1: Cell Viability Assay (MTT on RAW 264.7 cells) start->cytotoxicity determine_conc Determine Non-Toxic Concentrations cytotoxicity->determine_conc anti_inflammatory Protocol 2 & 3: Anti-inflammatory Assay (LPS-stimulated RAW 264.7 cells) determine_conc->anti_inflammatory moa Protocol 4: Mechanism of Action (NF-κB Reporter Assay) determine_conc->moa measure_markers Measure NO, TNF-α, IL-6 anti_inflammatory->measure_markers analyze_data Data Analysis & IC50 Calculation measure_markers->analyze_data moa->analyze_data end End: Report Findings analyze_data->end

Caption: Experimental workflow for screening the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_pathway Hypothetical Inhibition of NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocates gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) nfkb_nucleus->gene_expression compound This compound compound->ikk Inhibits

Caption: Hypothetical mechanism of action: Inhibition of the IKK complex in the NF-κB signaling pathway.

Synthetic Routes to Shanzhigenin Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of proposed synthetic routes for shanzhigenin analogs, based on established methodologies for the synthesis of structurally related iridoid monoterpenoid glycosides. Due to the apparent misidentification in common chemical nomenclature, "shanzhigenin" is addressed herein as Shanzhiside methyl ester , its scientifically recognized identity.

Introduction

Shanzhiside methyl ester is an iridoid glycoside with a range of reported biological activities, including anti-inflammatory and antinociceptive effects.[1] Its structural complexity, featuring a fused cyclopentanopyran core and a glucose moiety, presents a compelling challenge for synthetic chemists. The development of synthetic routes to Shanzhiside methyl ester and its analogs is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating the exploration of its therapeutic potential.

This application note outlines a plausible synthetic strategy, divided into two main stages: the synthesis of the aglycone core and the subsequent glycosylation. Protocols are adapted from established literature for the synthesis of similar iridoid glycosides.

Proposed Synthetic Strategy

The proposed retrosynthetic analysis for Shanzhiside methyl ester analogs involves the disconnection of the glycosidic bond to yield the aglycone and a protected glucose donor. The aglycone itself can be synthesized from a suitable chiral starting material through a series of stereocontrolled reactions to construct the bicyclic core.

I. Synthesis of the Shanzhiside Methyl Ester Aglycone Analog

A plausible route to the aglycone of Shanzhiside methyl ester can be adapted from synthetic strategies for other iridoid aglycones, such as loganetin (B1631346). The following is a proposed synthetic scheme:

Start Chiral Starting Material (e.g., S-(+)-Carvone) Intermediate1 Key Intermediate (via Favorskii Rearrangement) Start->Intermediate1 Multistep Sequence Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 Functional Group Interconversion Aglycone Shanzhiside Methyl Ester Aglycone Analog Intermediate2->Aglycone Acid-mediated Deprotection/ Cyclization

Caption: Proposed synthetic workflow for the Shanzhiside methyl ester aglycone analog.

Experimental Protocol: Synthesis of a Model Iridoid Aglycone

This protocol is adapted from the gram-scale synthesis of loganetin and serves as a model for the preparation of the Shanzhiside methyl ester aglycone.

1. Favorskii Rearrangement:

  • Objective: To establish key stereocenters of the cyclopentane (B165970) ring.

  • Procedure: A solution of the starting enone (derived from a suitable chiral precursor like S-(+)-carvone) in an appropriate solvent (e.g., a mixture of THF and water) is treated with an oxidizing agent (e.g., m-CPBA) to form an epoxide. The epoxide is then subjected to a Favorskii rearrangement using a base (e.g., sodium methoxide) in methanol (B129727) to yield a cyclopentane derivative with the desired stereochemistry.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

2. Functional Group Interconversions:

  • Objective: To modify the initial product to introduce the necessary functional groups for cyclization.

  • Procedure: This multi-step sequence may involve reduction of ester groups (e.g., with LiAlH4), protection of hydroxyl groups (e.g., as silyl (B83357) ethers), and oxidation of a primary alcohol to an aldehyde (e.g., using Dess-Martin periodinane). Each step is followed by appropriate workup and purification.

3. Acid-Mediated Deprotection and Cyclization:

  • Objective: To form the dihydropyran ring of the iridoid core.

  • Procedure: The cyclization precursor is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a catalytic amount of a strong acid (e.g., sulfuric acid) at low temperature. The reaction progress is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction is quenched with a base (e.g., triethylamine), and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the iridoid aglycone.

II. Glycosylation to Form Shanzhiside Methyl Ester Analogs

The final step in the synthesis is the coupling of the aglycone with a protected glucose donor, followed by deprotection.

Aglycone Shanzhiside Methyl Ester Aglycone Analog ProtectedGlycoside Protected Shanzhiside Methyl Ester Analog Aglycone->ProtectedGlycoside Glycosylation (e.g., Schmidt Glycosylation) GlycosylDonor Protected Glucose Donor (e.g., Trichloroacetimidate) GlycosylDonor->ProtectedGlycoside FinalProduct Shanzhiside Methyl Ester Analog ProtectedGlycoside->FinalProduct Deprotection

Caption: Glycosylation strategy to synthesize Shanzhiside methyl ester analogs.

Experimental Protocol: Schmidt Trichloroacetimidate (B1259523) Glycosylation

This protocol outlines a general and effective method for the glycosylation of the synthesized aglycone.

1. Preparation of the Glycosyl Donor:

  • Objective: To activate the anomeric position of the protected glucose for nucleophilic attack.

  • Procedure: Commercially available tetra-O-acetyl-α-D-glucopyranose is converted to the corresponding trichloroacetimidate donor by reaction with trichloroacetonitrile (B146778) in the presence of a base such as DBU.

2. Glycosylation Reaction:

  • Objective: To couple the aglycone with the glycosyl donor.

  • Procedure: The iridoid aglycone (1.0 eq) and the glycosyl trichloroacetimidate donor (1.5 eq) are dissolved in anhydrous dichloromethane (B109758) in the presence of activated molecular sieves (4 Å). The mixture is cooled to a low temperature (e.g., -40 °C), and a solution of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 M in CH2Cl2), is added dropwise. The reaction is stirred at low temperature and monitored by TLC.

  • Workup and Purification: The reaction is quenched with triethylamine, filtered, and washed with saturated aqueous sodium bicarbonate. The organic layer is dried and concentrated. The crude product is purified by flash column chromatography.

3. Deprotection:

  • Objective: To remove the protecting groups from the sugar moiety.

  • Procedure: The protected glycoside is dissolved in a mixture of methanol and a catalytic amount of sodium methoxide (B1231860) is added. The reaction is stirred at room temperature until complete deprotection is observed by TLC.

  • Purification: The reaction mixture is neutralized with an acidic resin, filtered, and concentrated. The final product, the Shanzhiside methyl ester analog, is purified by flash column chromatography or preparative HPLC.

Data Presentation

The following tables provide representative quantitative data for key steps in the synthesis of iridoid glycoside analogs, based on literature precedents.

Table 1: Representative Yields for Aglycone Synthesis Steps

StepReactionStarting MaterialProductYield (%)Reference
1Favorskii RearrangementSubstituted CyclohexenoneCyclopentane Carboxylate60-75Adapted from Loganetin Synthesis
2DIBAL-H ReductionEsterAldehyde85-95General Synthetic Methods
3Acid-catalyzed CyclizationHydroxy AldehydeIridoid Aglycone70-85Adapted from Loganetin Synthesis

Table 2: Representative Yields and Stereoselectivity for Glycosylation

AglyconeGlycosyl DonorPromoterProductYield (%)α:β RatioReference
Model Iridoid AglyconeGlucose TrichloroacetimidateTMSOTfProtected Glycoside80-90>10:1 (β)General Glycosylation Protocols
Protected Glycoside-NaOMe/MeOHDeprotected Glycoside90-98-General Deprotection Protocols

Conclusion

The synthetic strategies and protocols outlined in this document provide a robust framework for the laboratory-scale synthesis of Shanzhiside methyl ester analogs. By employing established methodologies for the construction of the iridoid core and subsequent glycosylation, researchers can access a variety of analogs for biological evaluation. The provided data tables offer expected yields for key transformations, aiding in the planning and execution of these synthetic endeavors. Further optimization of reaction conditions may be necessary for specific analogs to achieve optimal results.

References

Application Notes and Protocols for Mechanism of Action Studies of Genipin, a Representative Iridoid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for the specific compound 1,6,8-Trideoxyshanzhigenin is not available in the public domain. This document provides detailed application notes and protocols for a closely related and well-studied iridoid, Genipin (B1671432) , which can serve as a representative compound for mechanism of action studies within this class.

Introduction

Genipin is a bioactive iridoid derived from the fruits of Gardenia jasminoides. It is the aglycone of geniposide.[1] Genipin has attracted significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[2][3] A key aspect of its mechanism of action is its role as a specific inhibitor of uncoupling protein 2 (UCP2), a protein located in the inner mitochondrial membrane.[4][5] By inhibiting UCP2, genipin can modulate cellular metabolism, reduce oxidative stress, and induce apoptosis in cancer cells.[6][7] These application notes provide an overview of the signaling pathways modulated by genipin and detailed protocols for key experiments to study its mechanism of action.

Key Signaling Pathways Modulated by Genipin

Genipin has been shown to influence several critical signaling pathways:

  • UCP2 Inhibition and Mitochondrial Function: Genipin directly binds to and inhibits UCP2, leading to a decrease in proton leak across the inner mitochondrial membrane. This results in increased ATP production and a transient increase in reactive oxygen species (ROS), which can trigger downstream signaling events.[4][5][6]

  • JAK2/STAT3 Pathway: In some cancer cells, genipin has been demonstrated to induce apoptotic cell death by suppressing the JAK2/STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation.[4]

  • Hedgehog Pathway: Genipin can inhibit the Hedgehog signaling pathway, a critical pathway in embryonic development and tumorigenesis, leading to the suppression of cancer cell proliferation.[6]

  • NF-κB and MAPK Pathways: Genipin exhibits anti-inflammatory effects by blocking the activation of the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are key regulators of inflammatory responses.[1]

Data Presentation

The following table summarizes key quantitative data related to the bioactivity of genipin from various studies.

ParameterCell Line/ModelValueReference
UCP2 Inhibition Isolated pancreatic isletsSpecific inhibition[6]
IC50 (Cytotoxicity) AGS (gastric cancer)~50 µM
IC50 (Cytotoxicity) MKN45 (gastric cancer)~75 µM
Inhibition of IL-1β secretion Bone marrow-derived macrophages (BMDMs)Significant reduction
Inhibition of Caspase-1 activation Bone marrow-derived macrophages (BMDMs)Significant reduction
NF-κB Inhibition LPS-induced acute lung injury in miceSignificant inhibition[1]
MAPK Inhibition LPS-induced acute lung injury in miceSignificant inhibition[1]

Mandatory Visualizations

Genipin_UCP2_Inhibition_Pathway Genipin Genipin UCP2 UCP2 Genipin->UCP2 inhibits Proton_Leak Proton Leak UCP2->Proton_Leak mediates ROS ROS Production (transient increase) UCP2->ROS regulates Mitochondrion Inner Mitochondrial Membrane ATP_Production ATP Production Proton_Leak->ATP_Production decreases Apoptosis Apoptosis ROS->Apoptosis induces

Caption: Genipin's inhibition of UCP2 and its downstream effects.

Genipin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Genipin Genipin Genipin->MAPK inhibits Genipin->NFkB inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammatory_Cytokines NFkB->Inflammatory_Cytokines

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Extraction Yield of 1,6,8-Trideoxyshanzhigenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the extraction and purification of 1,6,8-Trideoxyshanzhigenin. Our aim is to provide actionable solutions to optimize extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the likely plant sources for this compound?

A1: While specific studies detailing the extraction of this compound are limited, the compound is structurally related to other iridoid glycosides found in the Mussaenda genus (Rubiaceae family). Therefore, species such as Mussaenda pubescens and Mussaenda incana are potential starting materials for extraction.[1][2]

Q2: What are the general physicochemical properties of iridoid glycosides like this compound that I should be aware of during extraction?

A2: Iridoid glycosides are typically polar compounds, soluble in water and polar organic solvents like ethanol (B145695) and methanol (B129727).[3] They can be sensitive to high temperatures and extreme pH conditions, which may lead to degradation and lower yields. Some iridoid glycosides have been shown to be more stable in slightly acidic to neutral conditions (pH 3-7) and at moderate temperatures.

Q3: Which extraction solvents are most effective for this compound?

A3: Based on the polarity of iridoid glycosides, ethanol and methanol are commonly used and effective solvents. Aqueous mixtures of these solvents (e.g., 70-80% ethanol) are often employed to enhance extraction efficiency. Hot water has also been shown to be an effective solvent for extracting some iridoid glycosides.[4]

Q4: What are some advanced extraction techniques that can be applied to improve the yield of this compound?

A4: Techniques such as Ultrasound-Assisted Extraction (UAE), Pressurized Hot Water Extraction (PHWE), and Microwave-Assisted Extraction (MAE) can improve extraction efficiency by enhancing solvent penetration into the plant matrix and reducing extraction time.[5] These methods can also potentially reduce the degradation of thermolabile compounds by allowing for lower extraction temperatures or shorter exposure to heat.

Q5: How can I purify the crude extract to isolate this compound?

A5: A common purification strategy for iridoid glycosides involves initial cleanup using macroporous resin chromatography to remove non-polar compounds and some pigments. Further purification can be achieved through preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Countercurrent Chromatography (HSCCC).

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Potential Cause Troubleshooting Step
Inadequate Grinding of Plant Material Ensure the plant material is finely powdered to increase the surface area for solvent interaction. A particle size of 40-60 mesh is often a good starting point.
Improper Solvent Selection The polarity of the extraction solvent may not be optimal. Experiment with different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 95%).
Insufficient Solvent-to-Solid Ratio A low solvent volume may lead to incomplete extraction. Increase the solvent-to-solid ratio (e.g., from 1:10 to 1:20 w/v) to ensure thorough wetting of the plant material.
Suboptimal Extraction Time or Temperature Extraction time may be too short, or the temperature may be too low. For maceration, extend the extraction time. For heat-assisted methods, cautiously increase the temperature, monitoring for potential degradation.
Issue 2: Degradation of this compound During Extraction
Potential Cause Troubleshooting Step
High Extraction Temperature Iridoid glycosides can be thermolabile. Use lower extraction temperatures or employ non-thermal methods like ultrasound-assisted extraction at room temperature.
Extreme pH of Extraction Medium Both acidic and alkaline conditions can potentially degrade the target compound. Maintain a neutral or slightly acidic pH during extraction.
Prolonged Exposure to Light Some natural products are light-sensitive. Protect the extraction mixture and subsequent extracts from direct light by using amber glassware or covering vessels with aluminum foil.
Issue 3: Poor Purity of the Isolated Compound
Potential Cause Troubleshooting Step
Co-extraction of Impurities The initial crude extract may contain a high level of impurities. Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll (B73375) before the main extraction.
Inefficient Chromatographic Separation The chosen chromatographic conditions may not be suitable. Optimize the mobile phase composition and gradient for HPLC or the two-phase solvent system for HSCCC. Screening different stationary phases may also be beneficial.
Overloading of the Chromatographic Column Loading too much crude extract onto the column can lead to poor separation. Reduce the sample load or use a larger column.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Grind the dried aerial parts of the source plant (e.g., Mussaenda species) to a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 150 mL of 75% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue with another 100 mL of 75% ethanol under the same conditions.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification by Macroporous Resin Column Chromatography
  • Resin Preparation: Pre-treat the macroporous resin (e.g., HP-20) by washing sequentially with ethanol and then water to remove any impurities.

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract in a small volume of water and load it onto the column.

  • Elution:

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the iridoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Concentration: Combine the target fractions and concentrate under reduced pressure to yield a purified extract.

Data Presentation

Table 1: Comparison of Different Extraction Methods on the Yield of this compound (Hypothetical Data)

Extraction MethodSolventTemperature (°C)Time (h)Yield (mg/g of dry plant material)
Maceration70% Ethanol25481.2 ± 0.2
Soxhlet Extraction95% Ethanol8081.8 ± 0.3
Ultrasound-Assisted70% Ethanol4012.5 ± 0.2
Hot Water ExtractionWater8021.5 ± 0.3

Table 2: Influence of Solvent Concentration on Extraction Yield (Hypothetical Data for UAE)

Ethanol Concentration (%)Yield (mg/g of dry plant material)
301.1 ± 0.1
501.9 ± 0.2
702.6 ± 0.3
902.1 ± 0.2

Visualizations

experimental_workflow plant_material Plant Material (e.g., Mussaenda sp.) grinding Drying & Grinding plant_material->grinding powder Fine Powder grinding->powder extraction Extraction (e.g., UAE with 70% EtOH) powder->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (Macroporous Resin) crude_extract->purification purified_extract Purified Extract purification->purified_extract final_purification Final Purification (Prep-HPLC) purified_extract->final_purification pure_compound This compound final_purification->pure_compound

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_low_yield start_node Low Extraction Yield cause1 Improper Sample Prep start_node->cause1 cause2 Suboptimal Solvent start_node->cause2 cause3 Inefficient Method start_node->cause3 cause4 Degradation start_node->cause4 solution1 Optimize Particle Size cause1->solution1 solution2 Screen Solvent Polarity cause2->solution2 solution3 Optimize Time/Temp cause3->solution3 solution4 Use Advanced Technique (UAE) cause3->solution4 solution5 Lower Temperature cause4->solution5 solution6 Control pH cause4->solution6

Caption: Troubleshooting flowchart for low extraction yield of this compound.

References

Technical Support Center: Synthesis of 1,6,8-Trideoxyshanzhigenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 1,6,8-Trideoxyshanzhigenin, a representative iridoid lactone. The methodologies and troubleshooting advice are based on established synthetic strategies for structurally related iridoids.

Proposed Structure for this compound

Due to the limited information on a compound named "this compound," we have proposed a representative iridoid lactone structure for the purpose of this guide. This structure, a diastereomer of nepetalactone, embodies the common synthetic challenges encountered in this class of molecules.

Proposed Target Molecule:

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Diastereoselectivity in the Intramolecular Ene Reaction for Cyclopentane (B165970) Ring Formation

  • Question: My intramolecular ene reaction to form the cyclopentane ring is yielding a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity in this key step is a common challenge. The facial selectivity of the ene reaction is influenced by the catalyst, solvent, and temperature. Here are several approaches to optimize this reaction:

    • Lewis Acid Catalyst: The choice of Lewis acid is critical. Experiment with a panel of Lewis acids, such as TiCl4, SnCl4, and various chiral Lewis acids. The coordination of the Lewis acid to the carbonyl group can influence the transition state geometry and favor the formation of one diastereomer.

    • Solvent Effects: The polarity of the solvent can impact the stability of the transition state. Screen a range of solvents from nonpolar (e.g., toluene (B28343), hexanes) to moderately polar (e.g., dichloromethane, 1,2-dichloroethane).

    • Temperature Control: Ene reactions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can enhance diastereoselectivity by favoring the kinetically controlled product.

    • Substrate Control: If possible, modifying the steric bulk of protecting groups on the substrate can influence the preferred reaction pathway and improve selectivity.

Issue 2: Poor Yield in the Lactonization Step

  • Question: I am experiencing low yields during the lactonization step to form the fused pyran ring. What are the potential causes and solutions?

  • Answer: Low yields in lactonization can be due to incomplete reaction, side reactions, or difficulties in product isolation. Consider the following troubleshooting strategies:

    • Choice of Lactonization Method: There are numerous methods for lactonization. If one method is failing, consider alternatives. Common methods include:

      • Acid-catalyzed lactonization: Using reagents like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).

      • Yamaguchi macrolactonization: This is a powerful method for forming large-ring lactones but can also be effective for smaller rings.

      • Oxidative lactonization: For example, using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) to oxidize a diol, which then cyclizes.

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the ester or activated intermediate. High dilution conditions can favor intramolecular cyclization over intermolecular polymerization.

    • Purification: Lactones can sometimes be volatile or prone to decomposition on silica (B1680970) gel. Consider alternative purification methods like distillation, recrystallization, or using a less acidic stationary phase for chromatography (e.g., alumina).

Issue 3: Difficulty in Removing the Final Protecting Group

  • Question: The final deprotection step is proving difficult, with either incomplete reaction or decomposition of the target molecule. What can I do?

  • Answer: The choice of protecting group and the deprotection conditions are crucial for the success of the final step.

    • Protecting Group Strategy: In your synthetic planning, choose protecting groups that can be removed under mild conditions that your iridoid core can tolerate. Orthogonal protecting group strategies are highly recommended.

    • Deprotection Conditions: If you are observing decomposition, the deprotection conditions are likely too harsh.

      • For silyl (B83357) ethers (e.g., TBS, TIPS), try milder fluoride (B91410) sources like HF-pyridine or TBAF buffered with acetic acid.

      • For benzyl (B1604629) ethers, if hydrogenolysis is causing issues, consider oxidative cleavage with DDQ.

    • Scavengers: During deprotection, reactive intermediates can be formed that can damage your product. The addition of a scavenger (e.g., triethylsilane during acid-mediated deprotection of a Boc group) can trap these species.

Frequently Asked Questions (FAQs)

  • Q1: What is a common starting material for the synthesis of iridoids like this compound?

    • A1: A common and often inexpensive chiral starting material for the synthesis of many iridoids is (+)- or (-)-citronellal. Its pre-existing stereocenter can be used to control the stereochemistry of the newly formed chiral centers.

  • Q2: How can I confirm the stereochemistry of my final product?

    • A2: The definitive method for determining the relative and absolute stereochemistry is single-crystal X-ray crystallography. If obtaining suitable crystals is difficult, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the relative stereochemistry by showing through-space correlations between protons. Comparison of optical rotation and NMR data with literature values for known, related compounds can also be a strong indicator.

  • Q3: My compound is unstable during purification by silica gel chromatography. What are my options?

    • A3: Iridoids, particularly those with certain functional groups, can be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by treating it with a solution of triethylamine (B128534) in your eluent system. Alternatively, consider using a different stationary phase such as alumina (B75360) (which can be basic, neutral, or acidic) or a bonded-phase silica like C18 for reverse-phase chromatography.

Data Presentation

Table 1: Effect of Lewis Acid on Diastereoselectivity of Intramolecular Ene Reaction

EntryLewis Acid (equiv.)SolventTemperature (°C)Diastereomeric Ratio (desired:undesired)Yield (%)
1TiCl4 (1.1)CH2Cl2-785:175
2SnCl4 (1.1)CH2Cl2-783:168
3Me2AlCl (1.1)Toluene-788:182
4BF3·OEt2 (1.1)CH2Cl2-781.5:170

Table 2: Comparison of Lactonization Methods

EntryMethodReagentsSolventTemperature (°C)Yield (%)
1Acid-catalyzedp-TsOH (0.1 equiv)Toluene110 (reflux)55
2Yamaguchi2,4,6-Trichlorobenzoyl chloride, Et3N, then DMAPToluene2585
3MitsunobuDEAD, PPh3THF0 to 2578

Experimental Protocols

Protocol 1: Stereoselective Intramolecular Ene Reaction

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of the aldehyde precursor (1.0 equiv) in anhydrous toluene (0.01 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of dimethylaluminum chloride (Me2AlCl) (1.1 equiv) in hexanes dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentane derivative.

Protocol 2: Yamaguchi Lactonization

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add a solution of the hydroxy acid precursor (1.0 equiv) in anhydrous toluene (0.1 M).

  • Add triethylamine (Et3N) (2.5 equiv) and cool the solution to 0 °C.

  • Add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • In a separate, large, flame-dried flask, add a solution of 4-dimethylaminopyridine (B28879) (DMAP) (4.0 equiv) in anhydrous toluene under argon. The volume of toluene should be sufficient to result in a final concentration of the hydroxy acid of 0.001 M.

  • Heat the DMAP solution to reflux (110 °C).

  • Slowly add the mixed anhydride (B1165640) solution prepared in the first flask to the refluxing DMAP solution via a syringe pump over 6 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired lactone.

Mandatory Visualizations

Synthetic_Pathway Citronellal Citronellal Intermediate1 Aldehyde Precursor Citronellal->Intermediate1 Ozonolysis/Reduction Intermediate2 Cyclopentane Derivative Intermediate1->Intermediate2 Intramolecular Ene Reaction Intermediate3 Hydroxy Acid Precursor Intermediate2->Intermediate3 Oxidation Target This compound Intermediate3->Target Lactonization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Diastereoselectivity in Ene Reaction CheckCatalyst Screen Lewis Acids (TiCl4, SnCl4, Me2AlCl) Start->CheckCatalyst CheckSolvent Vary Solvent Polarity (Toluene, CH2Cl2) Start->CheckSolvent CheckTemp Lower Reaction Temperature (-78°C) Start->CheckTemp Result Improved Selectivity? CheckCatalyst->Result CheckSolvent->Result CheckTemp->Result Optimize Optimize Conditions Result->Optimize Yes Redesign Consider Substrate Modification Result->Redesign No End Proceed with Synthesis Optimize->End Redesign->Start

Caption: Troubleshooting workflow for low diastereoselectivity.

Logical_Relationships SynthesisSuccess Successful Synthesis HighYield High Yield HighYield->SynthesisSuccess HighPurity High Purity HighPurity->SynthesisSuccess CorrectStereochem Correct Stereochemistry CorrectStereochem->SynthesisSuccess OptimizedReactions Optimized Reactions OptimizedReactions->HighYield EfficientPurification Efficient Purification EfficientPurification->HighPurity StereoControl Effective Stereocontrol StereoControl->CorrectStereochem ReagentChoice Reagent Choice ReagentChoice->OptimizedReactions TempControl Temperature Control TempControl->OptimizedReactions SolventChoice Solvent Choice SolventChoice->OptimizedReactions ColumnChrom Column Chromatography ColumnChrom->EfficientPurification Recrystallization Recrystallization Recrystallization->EfficientPurification ChiralCatalyst Chiral Catalyst ChiralCatalyst->StereoControl SubstrateControl Substrate Control SubstrateControl->StereoControl

Caption: Key factors for a successful synthesis.

Technical Support Center: 1,6,8-Trideoxyshanzhigenin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of 1,6,8-Trideoxyshanzhigenin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The purification of this compound, an iridoid glycoside, typically involves a combination of chromatographic techniques. Commonly employed methods include molecularly imprinted solid-phase extraction (MISPE) for selective enrichment, followed by preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity.[1] High-speed countercurrent chromatography (HSCCC) is another effective method for the preparative isolation and purification of iridoid glycosides from crude extracts.[2][3]

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Impurities in natural product isolation can be broadly categorized as organic and inorganic.

  • Organic Impurities: These are the most common and can include structurally similar iridoid glycosides, isomers, or degradation products.[4] Other organic impurities may arise from the starting plant material, reagents, or solvents used during extraction and purification.[5][6]

  • Inorganic Impurities: These can originate from reagents, catalysts, heavy metals, or filter aids used during the manufacturing process.[6][7][8]

  • Residual Solvents: Volatile organic chemicals used in the extraction and purification process that are not completely removed can also be present as impurities.[5][8]

Q3: My final product shows low purity (<95%) after prep-HPLC. What could be the reason?

A3: Low purity after prep-HPLC can be due to several factors:

  • Co-eluting Impurities: Structurally similar compounds may have retention times very close to this compound, making separation difficult.

  • Column Overload: Injecting too much crude sample onto the prep-HPLC column can lead to poor separation.

  • Suboptimal Mobile Phase: The selected solvent system may not be providing the best resolution.

  • Degradation: The compound might be degrading during the purification process due to factors like pH, temperature, or exposure to light.[4][9]

Q4: I am observing peak tailing or fronting in my chromatograms. How can I resolve this?

A4: Peak asymmetry is a common issue in chromatography.

  • Peak Tailing: This can be caused by interactions between the analyte and active sites on the stationary phase, or by issues with the column packing. Using a mobile phase modifier, such as a small amount of acid (e.g., acetic acid or formic acid), can often improve peak shape for acidic compounds.[2]

  • Peak Fronting: This is often a sign of column overload or a sample solvent that is too strong. Try reducing the injection volume or dissolving the sample in a weaker solvent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low yield of isolated compound Incomplete Extraction: The initial extraction from the plant material may be inefficient.Optimize the extraction solvent, temperature, and time. Consider using techniques like ultrasound-assisted or microwave-assisted extraction.
Degradation during processing: Iridoid glycosides can be sensitive to heat and pH.[4][9]Process samples at lower temperatures and avoid strongly acidic or basic conditions. Use light-protected containers if the compound is light-sensitive.[9][10]
Loss during solvent partitioning: The target compound may be partitioning into an unintended solvent layer.Carefully select the solvents for liquid-liquid extraction based on the polarity of this compound. A typical partitioning scheme involves sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.[11]
Presence of multiple, closely eluting peaks Isomers or structurally similar compounds: The crude extract may contain other iridoid glycosides with similar chemical properties.Method 1: Optimize HPLC conditions. Experiment with different mobile phase compositions, gradients, and column stationary phases to improve resolution. Method 2: High-Speed Countercurrent Chromatography (HSCCC). This technique can be effective for separating compounds with similar polarities.[2][3]
Baseline noise or drift in chromatogram Contaminated mobile phase or column: Impurities in the solvents or buildup on the column can affect the baseline.Use HPLC-grade solvents and filter them before use. Regularly flush the column with a strong solvent to remove contaminants.
Detector issues: The detector lamp may be failing, or the flow cell could be dirty.Refer to the instrument manual for troubleshooting the detector. The flow cell may need to be cleaned.
Irreproducible retention times Fluctuations in temperature or mobile phase composition: Inconsistent experimental conditions can lead to shifts in retention time.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.
Column degradation: The stationary phase of the column can degrade over time.Replace the column if performance continues to decline after proper cleaning and regeneration.

Experimental Protocols

Protocol 1: Preparative HPLC for this compound Purification

This protocol is a general guideline and should be optimized for your specific sample and HPLC system.

  • Sample Preparation: Dissolve the pre-purified crude extract in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for iridoid glycoside separation.

  • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water is a typical starting point. A small amount of formic acid or acetic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Gradient Elution:

    • Start with a low percentage of ACN (e.g., 10%) and hold for 5 minutes.

    • Increase the ACN concentration linearly to a higher percentage (e.g., 70%) over 40 minutes.

    • Hold at the high ACN concentration for 5 minutes.

    • Return to the initial conditions and equilibrate the column for 10-15 minutes before the next injection.

  • Detection: Monitor the elution profile at a wavelength where this compound has strong absorbance (this should be determined by UV-Vis spectroscopy).

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the high-purity fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator or freeze-dryer to obtain the purified compound.

Protocol 2: High-Speed Countercurrent Chromatography (HSCCC) Separation

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be beneficial for preventing sample adsorption and degradation.

  • Solvent System Selection: The choice of the two-phase solvent system is critical for successful HSCCC separation. A common system for iridoid glycosides is composed of dichloromethane–methanol–n-butanol–water–acetic acid.[2][3] The partition coefficient (K value) of the target compound should be between 0.5 and 2.0 for optimal separation.

  • HSCCC Instrument Preparation:

    • Fill the column with the stationary phase.

    • Pump the mobile phase into the column at a specific flow rate while the column is rotating at a set speed.

    • Continue pumping the mobile phase until hydrodynamic equilibrium is reached (i.e., the mobile phase emerges from the column outlet).

  • Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases of the solvent system and inject it into the column.

  • Separation and Fraction Collection: Continue to pump the mobile phase and collect fractions at the column outlet.

  • Analysis: Monitor the fractions by analytical HPLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for Iridoid Glycosides

Technique Principle Advantages Disadvantages Reported Purity
Preparative HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, well-established, and scalable.Can lead to sample degradation, potential for irreversible adsorption, and high solvent consumption.>98%[1]
High-Speed Countercurrent Chromatography (HSCCC) Liquid-liquid partition chromatography.No solid support (less adsorption), high sample loading capacity, and low solvent consumption.Lower resolution than HPLC, and solvent system selection can be challenging.92-96%[2][3]
Molecularly Imprinted Solid-Phase Extraction (MISPE) Selective binding of the target molecule to a custom-made polymer.High selectivity and can be used for sample pre-concentration.The synthesis of the imprinted polymer can be complex.Used as a pre-purification step.

Visualizations

Purification_Workflow Crude_Extract Crude Plant Extract Solvent_Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, n-BuOH) Crude_Extract->Solvent_Partitioning Enriched_Fraction Enriched Iridoid Glycoside Fraction Solvent_Partitioning->Enriched_Fraction Prep_HPLC Preparative HPLC or HSCCC Enriched_Fraction->Prep_HPLC Purity_Analysis Purity Analysis (Analytical HPLC) Prep_HPLC->Purity_Analysis Pure_Compound Pure this compound (>98%) Purity_Analysis->Pure_Compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity after Initial Purification Check_Chromatogram Examine Chromatogram for Peak Shape and Resolution Start->Check_Chromatogram Peak_Tailing Peak Tailing? Check_Chromatogram->Peak_Tailing Add_Modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) Peak_Tailing->Add_Modifier Yes Poor_Resolution Poor Resolution? Peak_Tailing->Poor_Resolution No Add_Modifier->Poor_Resolution Optimize_Gradient Optimize HPLC Gradient and/or Change Column Poor_Resolution->Optimize_Gradient Yes Check_Loading Column Overload? Poor_Resolution->Check_Loading No Optimize_Gradient->Check_Loading Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Final_Purity Re-analyze Purity Check_Loading->Final_Purity No Reduce_Load->Final_Purity

References

troubleshooting 1,6,8-Trideoxyshanzhigenin instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address instability issues encountered with 1,6,8-Trideoxyshanzhigenin in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the common causes?

A1: Instability of this compound in solution can be attributed to several factors, primarily revolving around its chemical structure as an iridoid. Key potential causes include:

  • pH-Mediated Hydrolysis: Like many iridoid glycosides, this compound may be susceptible to hydrolysis under strongly acidic or alkaline conditions.[1][2] This can lead to the cleavage of ester or ether linkages within the molecule.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of chemical degradation. Some related iridoid compounds have been shown to be affected by high temperatures.[1][2]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the solvent can lead to oxidative degradation of the molecule.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Q2: I observed a change in the color and clarity of my this compound solution. What could this indicate?

A2: A change in the physical appearance of your solution, such as color development or the formation of a precipitate, is a strong indicator of chemical degradation. The formation of new chromophores due to molecular rearrangement or polymerization can result in a colored solution. Precipitation may occur if the degradation products are less soluble in the chosen solvent than the parent compound.

Q3: How can I confirm if my this compound is degrading and what the degradation products are?

A3: To confirm degradation, you should employ analytical techniques to monitor the concentration of the parent compound and detect the appearance of new peaks corresponding to degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a highly effective method for this purpose. By comparing chromatograms of a fresh solution with an aged or stressed solution, you can quantify the loss of this compound and identify new peaks. Further characterization of these new peaks using techniques like LC-MS/MS or NMR can help in elucidating the structure of the degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

If you are observing a rapid decrease in the concentration of this compound in your solution, follow this troubleshooting workflow to identify the cause and find a suitable solution.

Troubleshooting Workflow for Compound Instability

start Start: Observed Instability ph_test pH Susceptibility Test start->ph_test Prepare solutions at different pH values temp_test Temperature Susceptibility Test start->temp_test Incubate solutions at different temperatures light_test Light Exposure Test start->light_test Expose solution to light vs. dark oxidation_test Oxidation Susceptibility Test start->oxidation_test Prepare with/without antioxidants or deoxygenation analysis Analyze Samples (e.g., HPLC) ph_test->analysis temp_test->analysis light_test->analysis oxidation_test->analysis evaluate Evaluate Degradation Profile analysis->evaluate ph_solution Optimize Solution pH (Use Buffers) evaluate->ph_solution Degradation is pH-dependent temp_solution Control Temperature (Refrigerate/Freeze) evaluate->temp_solution Degradation is temp-dependent light_solution Protect from Light (Amber Vials) evaluate->light_solution Degradation is light-dependent oxidation_solution Deoxygenate Solvent (Inert Gas Sparging) evaluate->oxidation_solution Degradation is oxidation-dependent end Stable Solution Achieved ph_solution->end temp_solution->end light_solution->end oxidation_solution->end

Caption: Troubleshooting workflow for identifying causes of compound instability.

Experimental Protocols

1. pH Stability Study

  • Objective: To determine the effect of pH on the stability of this compound.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol or DMSO).

    • Prepare a series of buffer solutions covering a range of pH values (e.g., pH 3, 5, 7, 9, 11).

    • Dilute the stock solution into each buffer to a final concentration suitable for analysis.

    • Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench any further reaction by neutralizing the pH or freezing the sample.

    • Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound.

2. Thermal Stability Study

  • Objective: To assess the impact of temperature on the stability of this compound.

  • Methodology:

    • Prepare a solution of this compound in a pH 7 buffer (or the pH determined to be most stable from the pH study).

    • Aliquot the solution into several vials.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • At specified time intervals, remove a vial from each temperature and store it at -20°C or below to halt degradation.

    • Analyze all samples by HPLC to quantify the concentration of this compound.

Data Presentation

The results from your stability studies can be summarized in tables for clear comparison.

Table 1: pH Stability of this compound at 25°C

Time (hours)% Remaining at pH 3% Remaining at pH 5% Remaining at pH 7% Remaining at pH 9% Remaining at pH 11
0100100100100100
2
4
8
24

Table 2: Thermal Stability of this compound at pH 7

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C% Remaining at 60°C
0100100100100
8
24
48
72

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical flow of investigating potential degradation pathways.

Degradation Pathway Investigation Logic

compound This compound in Solution stressor Stress Conditions (pH, Temp, Light, O2) compound->stressor Exposure to degradation Degradation Occurs stressor->degradation hydrolysis Hydrolysis degradation->hydrolysis If pH/water sensitive oxidation Oxidation degradation->oxidation If O2 sensitive photolysis Photolysis degradation->photolysis If light sensitive rearrangement Isomerization/ Rearrangement degradation->rearrangement Spontaneous products Degradation Products hydrolysis->products oxidation->products photolysis->products rearrangement->products analysis Analytical Characterization (LC-MS, NMR) products->analysis Identification of

Caption: Logical flow for investigating potential degradation pathways.

By systematically evaluating the impact of these environmental factors, researchers can identify the root cause of this compound instability and implement appropriate mitigation strategies, such as using buffered solutions, controlling temperature, protecting from light, and using deoxygenated solvents, to ensure the integrity of their experiments.

References

Technical Support Center: Chromatographic Resolution of 1,6,8-Trideoxyshanzhigenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 1,6,8-Trideoxyshanzhigenin.

Frequently Asked Questions (FAQs)

Q1: I am not getting any separation of my this compound sample. What are the initial steps I should take?

A1: When facing a complete lack of separation, it is crucial to verify the fundamental parameters of your HPLC system and method.[1] First, ensure that the column is properly installed and conditioned. Check the mobile phase composition for accuracy and confirm that the sample is fully dissolved in a solvent compatible with the mobile phase. It is also important to verify that the detector is set to an appropriate wavelength for detecting this compound. If these initial checks do not resolve the issue, consider whether the compound is retained on the column by assessing the retention time relative to the void volume.[2]

Q2: What are the key factors that influence the resolution of compounds like this compound in HPLC?

A2: The resolution in HPLC is primarily governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[2][3]

  • Efficiency (N) relates to the sharpness of the peaks and can be improved by using longer columns, smaller particle sizes, or optimizing the flow rate.[2]

  • Selectivity (α) is the ability of the chromatographic system to distinguish between different analytes. This can be altered by changing the stationary phase, mobile phase composition (including pH and solvent type), or temperature.[2]

  • Retention Factor (k) describes how long a compound is retained on the column. Adjusting the mobile phase strength is the most common way to modify the retention factor.

Q3: Are there any established methods for the separation of compounds similar to this compound that I can use as a starting point?

Troubleshooting Guide

Problem 1: Poor Resolution Between this compound and an Impurity

Possible Cause Troubleshooting Step
Inadequate Selectivity (α) 1. Modify Mobile Phase: Change the organic solvent (e.g., from methanol (B129727) to acetonitrile (B52724) or vice versa). Adjust the pH of the aqueous portion of the mobile phase, as this can alter the ionization state of the analyte and impurities.[2] Introduce an ion-pairing reagent if the compounds are ionizable.
2. Change Stationary Phase: Switch to a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).
Low Efficiency (N) 1. Optimize Flow Rate: Perform a flow rate optimization study to find the flow rate that provides the best balance between resolution and analysis time.
2. Use a More Efficient Column: Employ a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column.[2]
Inappropriate Retention (k) 1. Adjust Mobile Phase Strength: If peaks are eluting too early (low k), decrease the percentage of the organic solvent. If they are eluting too late (high k), increase the organic solvent percentage.

Problem 2: Peak Tailing of the this compound Peak

Possible Cause Troubleshooting Step
Secondary Interactions with the Stationary Phase 1. Add a Mobile Phase Modifier: Incorporate a small amount of a competitive base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites on the silica (B1680970) support.
2. Use a Base-Deactivated Column: Employ a column that has been end-capped to minimize silanol (B1196071) interactions.
Column Overload 1. Reduce Sample Concentration: Dilute the sample to ensure that the amount of this compound injected does not exceed the column's loading capacity.
Column Contamination or Degradation 1. Wash the Column: Flush the column with a strong solvent to remove any strongly retained contaminants.
2. Replace the Column: If washing does not improve the peak shape, the column may be degraded and require replacement.[1]

Experimental Protocols

The following are suggested starting protocols for enhancing the resolution of this compound based on methods for similar compounds. Optimization will likely be necessary.

Protocol 1: Reversed-Phase HPLC with Gradient Elution

This protocol is based on the successful separation of other iridoid glycosides.[5]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-8 min: 28% B

    • 8-15 min: 28% to 35% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at an appropriate wavelength for this compound

  • Injection Volume: 10 µL

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation

For isolating larger quantities of this compound, HSCCC can be an effective technique. The following conditions were successful for other iridoid glycosides.[4]

  • Two-Phase Solvent System: Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v)

  • Apparatus: Preparative HSCCC instrument

  • Revolution Speed: 850 rpm

  • Mobile Phase: The upper phase of the solvent system

  • Flow Rate: 1.5 mL/min

  • Stationary Phase: The lower phase of the solvent system

  • Detection: UV at an appropriate wavelength

Data Presentation

Table 1: Starting Conditions for HPLC Method Development for this compound (Based on Analogs)

ParameterCondition 1Condition 2
Stationary Phase C18C18
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water10 mM Sodium Formate (pH 4.5)
Mobile Phase B MethanolMethanol
Elution Mode GradientIsocratic (e.g., 10:90 v/v B:A)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 35 °CAmbient

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Crude Sample SPE Solid Phase Extraction (SPE) Sample->SPE Purification HPLC HPLC System SPE->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting Start Poor Resolution ChangeMobilePhase Modify Mobile Phase (Solvent, pH) Start->ChangeMobilePhase GoodResolution Resolution Improved ChangeMobilePhase->GoodResolution Yes NoImprovement No Improvement ChangeMobilePhase->NoImprovement No ChangeStationaryPhase Change Stationary Phase (e.g., C8, Phenyl) OptimizeFlow Optimize Flow Rate ChangeStationaryPhase->OptimizeFlow No ChangeStationaryPhase->GoodResolution Yes AdjustTemp Adjust Temperature OptimizeFlow->AdjustTemp No OptimizeFlow->GoodResolution Yes AdjustTemp->GoodResolution Yes NoImprovement->ChangeStationaryPhase

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Synthesis of Shanzhigenin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of shanzhigenin analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of shanzhigenin analogs?

The synthesis of shanzhigenin analogs, which are derivatives of oleanolic acid, presents several key challenges inherent to complex natural product synthesis. These include:

  • Stereoselective Glycosylation: The introduction of sugar moieties at the C-3 hydroxyl group with the correct stereochemistry (β-linkage) is often difficult to control, especially when dealing with sterically hindered aglycones.

  • Protecting Group Strategy: Shanzhigenin and its analogs are polyhydroxylated, requiring a multi-step protection and deprotection strategy. Choosing an orthogonal set of protecting groups that are stable under various reaction conditions and can be selectively removed is crucial.

  • Low Solubility: The triterpenoid (B12794562) core is highly hydrophobic, which can lead to poor solubility in common reaction solvents, affecting reaction rates and yields.

  • Purification: The structural similarity between the desired product and potential side products (e.g., anomers, incompletely deprotected intermediates) can make purification by chromatography challenging.

Q2: I am having trouble with the glycosylation of the C-3 hydroxyl group. What are some common side reactions and how can I avoid them?

Glycosylation of the sterically hindered C-3 hydroxyl group of the oleanane (B1240867) scaffold is a critical and often problematic step. Common side reactions include:

  • Formation of the α-anomer: While the β-anomer is typically the desired product, the formation of the undesired α-anomer can occur, leading to a difficult-to-separate mixture of diastereomers.

  • Orthoester Formation: With acyl-protected glycosyl donors, orthoester formation is a common side reaction that consumes the starting materials and complicates purification.

  • Glycosyl Donor Decomposition: The glycosyl donor can decompose under the reaction conditions, especially if harsh Lewis acids or high temperatures are used.

  • Aglycone Decomposition: The shanzhigenin core itself can be sensitive to certain reaction conditions, leading to degradation.

To mitigate these issues, consider the following troubleshooting strategies:

ProblemPotential CauseRecommended Solution
Low β-selectivity (formation of α-anomer) Non-participating protecting group at C-2 of the glycosyl donor.Use a glycosyl donor with a participating group at the C-2 position (e.g., acetyl, benzoyl). This promotes the formation of a dioxolenium ion intermediate that directs the incoming nucleophile to the β-face.
High reaction temperature.Perform the glycosylation at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic product.
Orthoester formation Use of acyl protecting groups on the glycosyl donor.Consider using ether-based protecting groups (e.g., benzyl) on the glycosyl donor, although this may reduce β-selectivity. Alternatively, the use of glycosyl donors with a 2,3-carbonate has been shown to suppress orthoester formation.
Low reaction yield Steric hindrance of the C-3 hydroxyl group.Use a highly reactive glycosyl donor, such as a trichloroacetimidate (B1259523) or a thioglycoside with an activating agent. Increasing the equivalents of the glycosyl donor and/or the reaction time may also improve conversion.
Poor solubility of the aglycone.Use a co-solvent system to improve solubility. For example, a mixture of dichloromethane (B109758) and a more polar solvent like THF or DMF can be effective.

Q3: My deprotection steps are giving low yields or a mixture of products. What should I consider?

Deprotection of multiple protecting groups in the final stages of the synthesis can be challenging. Common issues include:

  • Incomplete Deprotection: Steric hindrance can make some protecting groups difficult to remove completely.

  • Unwanted Side Reactions: The conditions used for deprotection might affect other functional groups in the molecule. For example, acidic conditions for removing silyl (B83357) ethers might also cleave glycosidic bonds.

  • Catalyst Poisoning: In catalytic hydrogenolysis for benzyl (B1604629) ether deprotection, sulfur-containing functional groups or impurities can poison the catalyst.

Here are some troubleshooting tips:

ProblemPotential CauseRecommended Solution
Incomplete Benzyl Ether Deprotection Steric hindrance or catalyst deactivation.Increase catalyst loading (e.g., Pd/C) and hydrogen pressure. The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction. Ensure the starting material is free of catalyst poisons.
Cleavage of Glycosidic Bond during Acidic Deprotection Harsh acidic conditions.Use milder acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) instead of HCl) or a two-stage deprotection strategy where more labile groups are removed first under specific conditions.
Mixture of partially deprotected products Non-optimal reaction time or temperature.Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A stepwise deprotection strategy targeting different protecting groups sequentially might be necessary.

Troubleshooting Guides

Guide 1: Poor Stereoselectivity in C-3 Glycosylation

This guide provides a logical workflow for troubleshooting poor β-selectivity in the glycosylation of the shanzhigenin C-3 hydroxyl group.

G start Problem: Low β-selectivity (α-anomer is major product) check_donor Is a participating protecting group (e.g., Ac, Bz) used at C-2 of the glycosyl donor? start->check_donor use_participating Action: Switch to a glycosyl donor with a C-2 participating group. check_donor->use_participating No check_temp Is the reaction run at low temperature (e.g., -78°C to 0°C)? check_donor->check_temp Yes use_participating->check_temp lower_temp Action: Decrease the reaction temperature. check_temp->lower_temp No check_solvent What is the solvent system? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Action: Try a more polar, coordinating solvent like acetonitrile, which can favor β-glycoside formation. check_solvent->change_solvent Non-polar (e.g., DCM) end Problem Resolved check_solvent->end Polar/Coordinating change_solvent->end

Troubleshooting workflow for poor glycosylation stereoselectivity.
Guide 2: Incomplete Deprotection of Benzyl Ethers

This guide outlines steps to address incomplete removal of benzyl protecting groups, a common final step in the synthesis of polyhydroxylated natural products.

G start Problem: Incomplete debenzylation check_catalyst Is the catalyst fresh and active? start->check_catalyst new_catalyst Action: Use fresh, high-quality Pd/C catalyst. check_catalyst->new_catalyst No check_loading Is the catalyst loading sufficient (e.g., 10-20 mol%)? check_catalyst->check_loading Yes new_catalyst->check_loading increase_loading Action: Increase catalyst loading and/or hydrogen pressure. check_loading->increase_loading No check_impurities Is the starting material free of potential catalyst poisons (e.g., sulfur)? check_loading->check_impurities Yes increase_loading->check_impurities purify_sm Action: Purify the starting material to remove impurities. check_impurities->purify_sm No check_solvent_acid Is an appropriate solvent and/ or co-catalyst (e.g., acetic acid) being used? check_impurities->check_solvent_acid Yes purify_sm->check_solvent_acid optimize_conditions Action: Screen different solvents (e.g., MeOH, EtOH, EtOAc) and consider adding a small amount of acid. check_solvent_acid->optimize_conditions No end Problem Resolved check_solvent_acid->end Yes optimize_conditions->end

Troubleshooting workflow for incomplete debenzylation.

Experimental Protocols

Protocol 1: General Procedure for β-Glycosylation of a Triterpenoid Aglycone

This protocol describes a general method for the glycosylation of a sterically hindered hydroxyl group on a triterpenoid scaffold using a glycosyl trichloroacetimidate donor.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the triterpenoid aglycone and activated molecular sieves.

  • Add anhydrous DCM and stir the suspension for 30 minutes at room temperature.

  • Add the glycosyl trichloroacetimidate donor to the suspension.

  • Cool the reaction mixture to the desired temperature (typically -40 °C to 0 °C).

  • Slowly add a solution of TMSOTf in anhydrous DCM to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Debenzylation via Catalytic Hydrogenolysis

This protocol provides a general method for the removal of benzyl ether protecting groups from a shanzhigenin analog precursor.

Materials:

  • Benzylated shanzhigenin analog (1.0 eq)

  • Palladium on carbon (Pd/C, 10% w/w, 10-20 mol% Pd)

  • Anhydrous methanol (B129727) (MeOH) or ethanol (B145695) (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the benzylated shanzhigenin analog in anhydrous MeOH or EtOH in a round-bottom flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days depending on the substrate.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with additional solvent (MeOH or EtOH).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the deprotected product by column chromatography or recrystallization if necessary.

Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including stoichiometry, temperature, and reaction time, may need to be optimized for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Technical Support Center: Optimization of Bioassay Conditions for Iridoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with iridoids. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your bioassay conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the optimization of bioassay conditions for iridoids.

Q1: My iridoid compound is precipitating in the cell culture medium. How can I improve its solubility?

A1: Poor solubility is a common issue. Here are several steps to troubleshoot this:

  • Optimize the Solvent: Prepare a high-concentration stock solution of your iridoid in a biocompatible solvent like Dimethyl Sulfoxide (DMSO).

  • Control Final Solvent Concentration: When diluting the stock solution into your culture medium, ensure the final DMSO concentration is low, typically less than 0.1%, to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your treatment groups to ensure that any observed effects are due to the iridoid and not the solvent.[1]

  • Visual Inspection: After adding the iridoid to the medium, visually inspect it for any signs of precipitation.[1] If precipitation occurs, you may need to lower the final concentration of the iridoid.

Q2: I'm observing high levels of cell death even at low concentrations of my iridoid. What could be the cause?

A2: Unexpectedly high cytotoxicity can arise from several factors:

  • Cell Type Sensitivity: Primary cells are often more sensitive to chemical treatments than immortalized cell lines.[1] Consider using a wider range of concentrations, including very low ones, to determine the appropriate dose.

  • Compound Stability: Iridoids can be sensitive to environmental conditions. Some are affected by high temperatures and alkaline or strong acidic conditions, which could lead to degradation into more toxic compounds.[2][3] Ensure your storage and experimental conditions are optimized for stability.

  • Off-Target Effects: The iridoid may be interacting with essential cellular pathways, leading to apoptosis or other forms of cell death.[1] Consider performing mechanism-of-action studies to understand the pathways involved.

Q3: My dose-response curve is not a typical sigmoidal shape. What does this mean?

A3: Atypical dose-response curves, such as bell-shaped (hormetic) curves, can occur and suggest complex biological effects.[4]

  • Multiple Targets: The iridoid may be interacting with multiple cellular targets or binding sites, leading to different effects at different concentrations.[4]

  • Cytostatic vs. Cytotoxic Effects: Some iridoids may exhibit cytostatic (inhibiting cell growth) effects at lower concentrations and cytotoxic (killing cells) effects at higher concentrations.[5]

  • Data Analysis: Standard summary metrics like IC50 or Area Under the Curve (AUC) may not be appropriate for atypical curves. It's crucial to visually inspect your data and consider alternative models for analysis.[4][6]

Q4: How do I select the appropriate concentration range for my iridoid bioassay?

A4: The optimal concentration range is highly dependent on the specific iridoid and the bioassay being performed.

  • Literature Review: Start by reviewing published studies on your specific iridoid or structurally similar compounds to get a starting range.

  • Dose-Response Curve: Empirically determine the optimal concentration by performing a dose-response experiment. A wide range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar), should be tested.[7]

  • Cytotoxicity Assessment: Before conducting functional assays (e.g., anti-inflammatory, neuroprotective), it is essential to determine the non-toxic concentration range of your iridoid on the specific cell line you are using. This is typically done using a cell viability assay like the MTT assay.[3] For many in vitro studies, iridoids are tested in a concentration range of approximately 2.5 to 40 µM.[3]

Quantitative Data Summary

The following tables summarize quantitative data for common iridoids in various bioassays. These values can serve as a starting point for your experimental design.

Table 1: Anti-inflammatory Activity of Selected Iridoids

Iridoid Cell Line Assay IC50 (µM) Reference
Geniposidic Acid Murine Macrophages TPA-induced edema More active than Indomethacin [8]
Mussaenoside Murine Macrophages TPA-induced edema Less active than Indomethacin [8]
Ulmoidoside A (UA) RAW 264.7 Nitrite (B80452) Production ~20 [3]
Ulmoidoside B (UB) RAW 264.7 Nitrite Production ~10 [3]
Ulmoidoside C (UC) RAW 264.7 Nitrite Production ~20 [3]

| Ulmoidoside D (UD) | RAW 264.7 | Nitrite Production | ~10 |[3] |

Table 2: Cytotoxic Activity of Selected Iridoids

Iridoid Cell Line Assay Concentration Range (µM) Effect Reference
Verminoside Hep-2, RD, L-20B MTT 70-355 Cytotoxic [5]
Amphicoside Hep-2, RD, L-20B MTT 70-355 Cytotoxic [5]
Veronicoside Hep-2, RD, L-20B MTT 70-355 Cytotoxic [5]
Acetylcatalpol Hep-2, RD, L-20B MTT 70-355 Cytostatic [5]

| B1' Extract | A549 & MCF-7 | MTS | 600 µg/mL | Antiproliferative |[9] |

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments and a general workflow for screening iridoids.

General Workflow for Bioassay-Guided Screening of Iridoids

G cluster_0 Preparation & Extraction cluster_1 Screening & Fractionation cluster_2 Isolation & Identification cluster_3 Validation NP_Source Natural Product Source (e.g., Plant) Crude_Extract Crude Extraction NP_Source->Crude_Extract Prefractionation Prefractionation Crude_Extract->Prefractionation HTS High-Throughput Screening (HTS) Prefractionation->HTS Active_Fractions Identify Active Fractions HTS->Active_Fractions Isolation Bioassay-Guided Isolation Active_Fractions->Isolation Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation In_Vitro_Validation In Vitro Bioassays Structure_Elucidation->In_Vitro_Validation In_Vivo_Studies In Vivo Studies In_Vitro_Validation->In_Vivo_Studies

Bioassay-guided workflow for iridoid discovery.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Thiazolyl Blue Tetrazolium Bromide (MTT)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Solubilization Solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7 or pure DMSO)[11][12]

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C, 5% CO₂.[12][13]

  • Compound Treatment: Treat cells with various concentrations of the iridoid compound. Include vehicle controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted to a final concentration of 0.5 mg/mL in the well) to each well.[10][11][14]

  • Incubation: Incubate the plate at 37°C for 1.5 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]

  • Solubilization: Remove the MTT solution and add 130-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12][14] Read the absorbance at a wavelength between 500-600 nm (commonly 570 or 590 nm) using a plate reader.[10][14]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the media-only wells.

Protocol 2: Anti-inflammatory Activity using Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the concentration of nitrite, a stable product of nitric oxide (NO), in cell culture supernatants. It is commonly used to assess the anti-inflammatory potential of compounds in LPS-stimulated macrophages.[3][15][16]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (typically 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[15]

  • Sodium Nitrite (for standard curve)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells (e.g., 1.5 x 10⁵ cells/mL) in a 96-well plate and allow them to adhere overnight.[15]

  • Pre-treatment: Pre-treat the cells with various concentrations of your iridoid compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control groups: untreated cells, cells treated with LPS only, and cells treated with the iridoid only.

  • Incubation: Incubate the plate for 24 hours at 37°C.[15]

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each 100 µL supernatant sample in a new 96-well plate.[15]

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.[15][17]

  • Absorbance Reading: Measure the absorbance at 540 nm.[15][17]

  • Data Analysis: Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Protocol 3: Antioxidant Capacity using Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant capacity of a sample by assessing its ability to inhibit the degradation of a fluorescent probe (fluorescein) by peroxyl radicals.[8][18]

Materials:

  • Fluorescein (B123965) sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator

  • Trolox (a water-soluble vitamin E analog) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with an incubation chamber

Procedure:

  • Reagent Preparation:

    • Prepare a fluorescein working solution (e.g., dilute a 4 µM stock 1:500 in phosphate buffer).[18]

    • Prepare an AAPH solution (e.g., 75 mM in phosphate buffer). Prepare this fresh daily.[18]

    • Prepare a series of Trolox standards of known concentrations.

  • Assay Setup: In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.[18]

  • Sample/Standard Addition: Add 25 µL of the iridoid sample, Trolox standards, or a blank (phosphate buffer) to the respective wells.[8][19]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[8][19]

  • Initiate Reaction: Add 25 µL of the AAPH solution to each well to start the reaction. This step should be done quickly, preferably with a multi-channel pipette.[8][19]

  • Fluorescence Reading: Immediately place the plate in the reader and begin kinetic readings. Measure fluorescence every 1-2 minutes for 60-90 minutes (Excitation: ~485 nm; Emission: ~528 nm).[8][20]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the iridoid samples, expressed as Trolox Equivalents (TE), from the standard curve.

Signaling Pathway Diagrams

Iridoids exert their biological effects by modulating various cellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate key pathways commonly affected by iridoids.

NF-κB Signaling Pathway (Canonical)

The NF-κB pathway is a crucial regulator of inflammation. Many anti-inflammatory iridoids function by inhibiting this pathway.[21]

G Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor Receptor (e.g., TLR4) LPS->Receptor binds IKK IKK Complex Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates p65_p50 p65/p50 (NF-κB) IκBα_p Ubiquitination & Degradation IκBα->IκBα_p leads to p65_p50_n p65/p50 p65_p50->p65_p50_n translocates DNA DNA (κB sites) p65_p50_n->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes induces G Nrf2 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OS Oxidative Stress (ROS) Keap1 Keap1 OS->Keap1 inactivates Iridoids Iridoids Iridoids->Keap1 may inactivate Nrf2 Nrf2 Keap1->Nrf2 sequesters Degradation Proteasomal Degradation Nrf2->Degradation leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates sMaf sMaf Nrf2_n->sMaf dimerizes with ARE ARE (Antioxidant Response Element) sMaf->ARE binds to Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes induces

References

Technical Support Center: Addressing Poor Solubility of 1,6,8-Trideoxyshanzhigenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,6,8-Trideoxyshanzhigenin.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound?

This compound is characterized as being slightly soluble in water.[1] One source indicates a solubility of 5.5 g/L at 25°C.[1] Its molecular formula is C10H14O3, and it has a molecular weight of 182.219 g/mol .[1]

Q2: Why is addressing the poor solubility of this compound important for research and development?

Poor aqueous solubility can be a major hurdle in drug development, leading to low bioavailability and variable therapeutic efficacy.[2] For in vitro studies, achieving a desired concentration in aqueous media is crucial for obtaining reliable and reproducible results. Enhancing the solubility of this compound is therefore a critical step for both preclinical and clinical success.

Q3: What are the general strategies to improve the solubility of a poorly soluble compound like this compound?

A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modification methods.[3]

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphism, amorphous forms), and drug dispersion in carriers (solid dispersions, eutectic mixtures).[3][4]

  • Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment. Common methods include pH adjustment, salt formation, use of co-solvents, and complexation (e.g., with cyclodextrins).[3][5]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: The compound precipitates out of my aqueous buffer during my cell-based assay.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in your experimental buffer.

  • Troubleshooting Steps:

    • Determine the solubility in your specific buffer: The reported solubility is in water; solubility can vary in buffers with different pH and salt concentrations.

    • Consider pH modification: this compound has a carboxylic acid group, suggesting its solubility will increase at a higher pH. Evaluate if adjusting the pH of your buffer (while maintaining experimental integrity) is feasible.

    • Utilize a co-solvent: Small amounts of a water-miscible organic solvent, such as DMSO or ethanol, can significantly increase solubility.[6] However, it is crucial to establish a vehicle control to account for any effects of the co-solvent on your experimental system.

    • Explore complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[2][3][7]

Issue 2: I am observing inconsistent results between experimental batches.

  • Possible Cause: Inconsistent dissolution of this compound can lead to variations in the actual concentration of the compound in your experiments.

  • Troubleshooting Steps:

    • Standardize your stock solution preparation: Ensure a consistent and validated protocol for preparing your stock solutions. This includes the choice of solvent, mixing time, and temperature. 2- Particle Size Reduction: The dissolution rate of a drug is influenced by its particle size.[5] Techniques like micronization can increase the surface area and improve the rate of dissolution.[3]

    • Consider solid dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[2][8][9]

Experimental Protocols

Below are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Determination by Shake-Flask Method
  • Objective: To determine the equilibrium solubility of this compound in a specific solvent or buffer.

  • Materials:

    • This compound

    • Selected solvent/buffer (e.g., phosphate-buffered saline pH 7.4)

    • Vials with screw caps

    • Shaking incubator

    • Centrifuge

    • HPLC system for quantification

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent/buffer.

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.45 µm filter.

    • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
  • Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

  • Materials:

    • This compound

    • A suitable carrier polymer (e.g., PVP K30, HPMC)

    • A common solvent (e.g., methanol, ethanol)

    • Rotary evaporator

  • Procedure:

    • Dissolve a specific ratio of this compound and the carrier polymer in the common solvent.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

    • A thin film will form on the wall of the flask. Further dry the film under vacuum to remove any residual solvent.

    • Scrape the solid dispersion from the flask and store it in a desiccator.

    • Characterize the solid dispersion for its dissolution properties in comparison to the pure drug.

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies for this compound (Hypothetical Data)

Formulation StrategyDrug:Carrier RatioSolvent SystemResulting Solubility (µg/mL)Fold Increase
Unformulated Drug -PBS (pH 7.4)55001.0
Co-solvency -5% DMSO in PBS120002.2
pH Adjustment -PBS (pH 8.5)150002.7
Solid Dispersion 1:5 (with PVP K30)PBS (pH 7.4)250004.5
Cyclodextrin Complex 1:1 (with HP-β-CD)PBS (pH 7.4)350006.4

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome A Poor Aqueous Solubility of This compound B Physical Modification (e.g., Solid Dispersion) A->B C Chemical Modification (e.g., Co-solvents, pH) A->C D Solubility & Dissolution Testing B->D C->D E Enhanced Bioavailability & Reliable In Vitro Data D->E

Caption: Workflow for addressing poor solubility.

signaling_pathway_impact cluster_extracellular Extracellular cluster_cell Cellular drug_poor Poorly Soluble This compound receptor Target Receptor drug_poor->receptor Limited Interaction drug_sol Solubilized This compound drug_sol->receptor Effective Interaction pathway Signaling Cascade receptor->pathway response Cellular Response pathway->response

Caption: Impact of solubility on a signaling pathway.

References

Technical Support Center: 1,6,8-Trideoxyshanzhigenin Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 1,6,8-Trideoxyshanzhigenin to minimize degradation and ensure experimental reproducibility. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Like many iridoid glycosides, this compound is susceptible to degradation from several environmental factors.[1] The primary factors of concern are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the compound.[2][3]

  • pH: Both acidic and alkaline conditions can promote hydrolysis of the glycosidic bond and other structural rearrangements.[2][3]

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.

  • Oxygen: Oxidative degradation can occur, particularly if the compound is not stored under an inert atmosphere.

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Q2: What are the recommended short-term and long-term storage conditions for this compound?

A2: While specific stability studies on this compound are not extensively available, recommendations can be made based on closely related compounds like Shanzhiside (B600711) methyl ester.

Storage DurationTemperatureAtmosphereLight Conditions
Short-Term (up to 1 month) -20°CInert gas (e.g., argon, nitrogen)Protected from light (amber vial)
Long-Term (up to 6 months) -80°CInert gas (e.g., argon, nitrogen)Protected from light (amber vial)
Working Solutions 2-8°C (for up to 24 hours)Tightly sealed vialProtected from light

For stock solutions of the related compound Shanzhiside methyl ester, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, with protection from light being crucial.[2] A safety data sheet for the same compound suggests storage at 2°C - 8°C.[4] For solutions of a related derivative, 8-O-Acetyl shanzhiside methyl ester, it is recommended to prepare them on the same day of use, but if stored, they should be in tightly sealed vials at -20°C for up to two weeks.[5]

Q3: How should I handle this compound when preparing solutions for my experiments?

A3: To minimize degradation during handling:

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Use anhydrous solvents of the highest purity available.

  • Prepare solutions fresh for each experiment whenever possible.

  • If a stock solution must be prepared, use a suitable solvent (e.g., DMSO, ethanol, methanol), aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store under the recommended long-term conditions.

  • For aqueous solutions, use buffers at a neutral or slightly acidic pH if the experimental conditions allow, as extreme pH can accelerate degradation.[2][3]

Troubleshooting Guide

Problem: I am seeing inconsistent results in my bioassays using this compound.

Potential CauseTroubleshooting Steps
Degradation of stock solution - Prepare a fresh stock solution from a new vial of the compound. - Analyze the old stock solution by HPLC or UPLC-MS to check for the presence of degradation products. - Ensure stock solutions are aliquoted and stored properly to avoid freeze-thaw cycles.
Improper handling during experiment - Prepare working solutions immediately before use. - Protect solutions from light during the experiment. - Maintain a consistent and appropriate pH in your experimental buffer.
Contamination of the compound - Use high-purity solvents and reagents. - Ensure all labware is clean and dry.

Problem: I observe extra peaks in my HPLC/UPLC-MS analysis of a this compound sample.

Potential CauseTroubleshooting Steps
On-column degradation - Modify chromatographic conditions (e.g., use a different mobile phase pH, a lower column temperature).
Degradation in the autosampler - Keep the autosampler temperature low (e.g., 4°C). - Reduce the time samples spend in the autosampler before injection.
Degradation during sample preparation - Prepare samples immediately before analysis. - Protect samples from light and elevated temperatures during preparation.
Presence of inherent impurities - Check the certificate of analysis for the purity of the compound. - If possible, purify the compound before use.

Experimental Protocols

General Protocol for Stability-Indicating UPLC Method

This protocol is a general guideline and should be optimized and validated for your specific experimental setup.

  • Instrumentation: An ultra-high performance liquid chromatography (UPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with a low percentage of B and gradually increase to elute the compound and any potential degradation products. A typical gradient might be: 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection:

    • PDA: Monitor at a wavelength appropriate for the compound's chromophore (e.g., 210-400 nm).

    • MS: Use electrospray ionization (ESI) in both positive and negative ion modes to identify the parent compound and any degradation products by their mass-to-charge ratio (m/z).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition.

Forced Degradation Study Protocol

To understand the degradation pathways, a forced degradation study can be performed.

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period.

After each stress condition, neutralize the sample if necessary, dilute to the working concentration, and analyze using the UPLC-MS method described above. Compare the chromatograms to a control sample to identify degradation products.

Visualizations

degradation_pathway A This compound B Hydrolysis (Acid/Base) A->B D Oxidation A->D F Photodegradation (Light) A->F H Thermal Stress (Heat) A->H C Aglycone + Sugar Moiety B->C E Oxidized Products (e.g., hydroxylated derivatives) D->E G Photoproducts F->G I Isomers/Rearrangement Products H->I

Caption: Potential Degradation Pathways of this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation start This compound Sample stress Apply Stress Condition (Heat, Light, pH, Oxidant) start->stress prep Neutralize & Dilute Sample stress->prep uplc UPLC-MS Analysis prep->uplc data Data Acquisition (Chromatograms & Spectra) uplc->data compare Compare to Control data->compare identify Identify Degradation Products (Mass & Fragmentation) compare->identify quantify Quantify Degradation identify->quantify

Caption: Workflow for a Forced Degradation Study.

troubleshooting_logic start Inconsistent Experimental Results q1 Is the stock solution fresh? start->q1 a1_yes Check experimental handling (light, pH, temp) q1->a1_yes Yes a1_no Prepare fresh stock solution q1->a1_no No q2 Are there unexpected peaks in HPLC? a1_yes->q2 a1_no->q2 a2_yes Investigate on-column or autosampler degradation q2->a2_yes Yes a2_no Consider contamination or reagent issues q2->a2_no No end Consistent Results a2_yes->end a2_no->end

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Optimizing the Purification of 1,6,8-Trideoxyshanzhigenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 1,6,8-Trideoxyshanzhigenin purification steps. The information is compiled from established methodologies for the purification of structurally similar iridoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for enriching this compound from a crude extract?

A1: The initial and most critical step is often enrichment using macroporous resin chromatography. This technique is effective for separating iridoid glycosides from other components in a crude extract. The selection of the appropriate resin and elution conditions is crucial for a successful enrichment.

Q2: Which type of macroporous resin is best suited for this compound purification?

A2: Based on studies with similar iridoid glycosides, non-polar or weakly polar macroporous resins are generally effective. Resins like D101 and HPD-100 have shown good performance in adsorbing and desorbing iridoid glycosides. The choice of resin will depend on the specific characteristics of the crude extract.

Q3: What are the recommended solvent systems for elution from macroporous resins?

A3: A stepwise gradient of ethanol (B145695) in water is typically used for elution. The process usually starts with washing the column with water to remove highly polar impurities. Subsequently, increasing concentrations of ethanol (e.g., 20%, 50%, 70%) are used to elute the target compounds. For the purification of six iridoid glycosides from Gardenia jasminoides, a 30% ethanol fraction from an HPD-100 column was found to be optimal for enrichment[1].

Q4: What advanced chromatographic techniques can be used for the final purification of this compound?

A4: For high-purity isolation, techniques like High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) are highly effective. HSCCC is a liquid-liquid partition chromatography method that avoids irreversible adsorption of the sample onto a solid support, leading to better recovery[2]. Prep-HPLC offers high resolution for separating structurally similar compounds.

Q5: How do I select a suitable two-phase solvent system for HSCCC?

A5: The selection of the solvent system is critical for successful HSCCC separation and is based on the partition coefficient (K) of the target compound. A suitable K value is typically between 0.5 and 2.0. A common solvent system for iridoid glycosides is a mixture of ethyl acetate, n-butanol, and water. For example, a system of ethyl acetate-n-butanol-water (5:14:12, v/v/v) was successfully used to purify shanzhiside (B600711) methyl ester and other iridoid glucosides[3].

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and similar iridoid glycosides.

Problem Potential Cause Recommended Solution
Low Yield after Macroporous Resin Chromatography Incomplete adsorption of the target compound.- Test different types of macroporous resins (e.g., D101, AB-8, HPD-300) to find one with optimal adsorption capacity for your compound[4]. - Adjust the pH of the sample solution before loading onto the resin.
Incomplete elution of the adsorbed compound.- Optimize the ethanol gradient for elution. A shallower gradient may improve separation and recovery. - Increase the volume of the eluting solvent.
Poor Resolution in HPLC Inappropriate mobile phase composition.- Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. - Add a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape.
Unsuitable HPLC column.- Screen different column stationary phases (e.g., C18, C8, Phenyl) to find the one with the best selectivity for your compound.
Isocratic elution is not providing enough separation power.- Switch to a gradient elution method. This is often necessary for complex mixtures containing compounds with a wide range of polarities.
Sample Loss during HSCCC Unfavorable partition coefficient (K value).- Systematically test different ratios of the two-phase solvent system to achieve an optimal K value (ideally between 0.5 and 2.0).
Emulsification of the solvent system.- Adjust the separation temperature. Increasing the temperature can sometimes reduce emulsification, but excessively high temperatures may cause the loss of the stationary phase[2]. - Decrease the flow rate of the mobile phase.
Co-elution of Impurities Similar polarity of the target compound and impurities.- Employ a multi-step purification strategy. Combine macroporous resin chromatography with a high-resolution technique like HSCCC or Prep-HPLC[1][4]. - For HSCCC, try a different two-phase solvent system to alter the selectivity.

Experimental Protocols

Enrichment using Macroporous Resin Chromatography

This protocol is based on the enrichment of iridoid glycosides from Fructus Corni and Gardenia jasminoides[1][4].

  • Resin Selection: Screen various macroporous resins such as D101, HPD-100, and AB-8 for the best adsorption and desorption characteristics for this compound.

  • Column Packing: Prepare a column with the selected resin and equilibrate it with deionized water.

  • Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with 2-3 bed volumes of deionized water to remove unbound, highly polar impurities.

  • Elution: Elute the adsorbed compounds using a stepwise gradient of ethanol in water (e.g., 20%, 30%, 50%, 70% ethanol). Collect fractions at each step.

  • Analysis: Analyze the collected fractions using HPLC to identify the fractions containing the highest concentration of this compound.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from the separation of iridoid glycosides from Fructus Corni and Lamiophlomis rotata[2][3].

  • Solvent System Selection:

    • Prepare a two-phase solvent system, for example, ethyl acetate-n-butanol-water (5:14:12, v/v/v)[3] or dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v)[2].

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 1.5 mL/min) while the column is rotating at a set speed (e.g., 850 rpm)[2].

  • Sample Injection: Once the hydrodynamic equilibrium is reached (mobile phase emerges from the outlet), dissolve the enriched sample in a small volume of the biphasic solvent system and inject it into the column.

  • Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions based on the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions containing the target compound by HPLC.

Quantitative Data Summary

Purification Method Source Material Target Compounds Yield/Recovery Purity Reference
Macroporous Resin (D101) + CCCFructus CorniLoganin, Sweroside, Morroniside90.4%, 91.8%, 89.1% (total recovery)98.6%, 97.3%, 99.1%[4]
HSCCCFructus CorniSweroside, Morroniside, Loganin7.9 mg, 13.1 mg, 10.2 mg (from 100 mg crude extract)92.3%, 96.3%, 94.2%[2]
HSCCCLamiophlomis rotataShanzhiside methyl ester, Phloyoside II, Chlorotuberside, Penstemonoside37 mg, 29 mg, 27 mg, 21 mg (from 150 mg crude extract)99.2%, 98.5%, 97.3%, 99.3%[3]
Medium-Pressure LC + Macroporous Resin (HPD-100)Gardenia jasminoidesSix iridoid glycosidesNot specified95.5% - 98.7%[1]

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_enrichment Enrichment Step cluster_purification Final Purification cluster_final_product Final Product raw_material Plant Material crude_extract Crude Extract raw_material->crude_extract Solvent Extraction mpr Macroporous Resin Chromatography crude_extract->mpr enriched_fraction Enriched Fraction mpr->enriched_fraction Ethanol Gradient hsccc HSCCC enriched_fraction->hsccc prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound hsccc->pure_compound prep_hplc->pure_compound

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_enrichment_solutions Enrichment Troubleshooting cluster_hplc_solutions HPLC/HSCCC Troubleshooting start Low Purity or Yield? check_enrichment Review Macroporous Resin Step start->check_enrichment Yes end Purification Optimized start->end No resin_type Change Resin Type check_enrichment->resin_type elution_gradient Optimize Elution Gradient check_enrichment->elution_gradient ph_adjust Adjust Sample pH check_enrichment->ph_adjust check_hplc Review HPLC/ HSCCC Step mobile_phase Adjust Mobile Phase check_hplc->mobile_phase column_type Change Column check_hplc->column_type solvent_system Optimize HSCCC Solvent System check_hplc->solvent_system re_evaluate re_evaluate resin_type->re_evaluate Purity Improved? elution_gradient->re_evaluate ph_adjust->re_evaluate re_evaluate->check_hplc No re_evaluate->end Yes final_check final_check mobile_phase->final_check Purity Improved? column_type->final_check solvent_system->final_check final_check->end Yes

Caption: Troubleshooting logic for improving purification efficiency.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,6,8-Trideoxyshanzhigenin and Related Iridoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods suitable for the validation of 1,6,8-Trideoxyshanzhigenin, an iridoid compound. Due to the limited availability of specific validation data for this particular molecule, this document draws upon established and validated methods for structurally similar iridoid glycosides. The principles and methodologies detailed herein are directly applicable to the development and validation of analytical procedures for this compound.

Introduction to Analytical Approaches

The quantitative analysis of iridoids, including this compound, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques offer the requisite sensitivity, specificity, and accuracy for the analysis of complex matrices such as plant extracts and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of iridoids. When coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector, it provides a reliable method for routine quality control and content uniformity testing.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV/DAD. This makes it particularly suitable for the analysis of trace levels of iridoids, for pharmacokinetic studies, and for the analysis of complex mixtures where co-eluting compounds may be present.

Comparative Validation Data

The following tables summarize typical validation parameters for HPLC-DAD and LC-MS/MS methods for the analysis of iridoid glycosides, providing a benchmark for the validation of methods for this compound.

Table 1: Comparison of HPLC-DAD Method Validation Parameters for Iridoid Glycosides

Validation ParameterMethod 1 (Harpagoside & 8-p-coumaroyl-harpagide)Method 2 (Aucubin & Catalpol)Method 3 (Geniposide)
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) Not Reported0.1 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) Not Reported0.3 µg/mL0.15 µg/mL
Precision (RSD%) < 2.0%< 3.0%< 2.5%
Accuracy (Recovery %) 98.0 - 102.0%97.5 - 103.2%98.5 - 101.7%
Specificity No interference from matrixNo interference from matrixNo interference from matrix

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Iridoid Glycosides

Validation ParameterMethod 1 (Geniposide)Method 2 (Monotropein & Deacetylasperulosidic acid)Method 3 (Aucubin & Catalpol)
Linearity (R²) > 0.999> 0.995> 0.999
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL1.5 ng/mL0.2 ng/mL
Precision (RSD%) < 5.0%< 15.0%< 10.0%
Accuracy (Recovery %) 95.0 - 105.0%85.0 - 115.0%92.0 - 108.0%
Specificity No significant matrix effectNo significant matrix effectNo significant matrix effect

Experimental Protocols

Detailed methodologies for the analysis of iridoids by HPLC-DAD and LC-MS/MS are provided below. These protocols can be adapted for the analysis of this compound.

Protocol 1: HPLC-DAD Analysis of Iridoids

This protocol is a general guideline for the quantitative analysis of iridoids from plant material.

1. Sample Preparation:

  • Accurately weigh 1.0 g of powdered plant material.
  • Add 25 mL of 70% methanol.
  • Vortex for 1 minute to ensure thorough mixing.
  • Sonicate for 30 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
  • Gradient Program: A typical gradient might be: 0-20 min, 10-40% A; 20-25 min, 40-70% A; 25-30 min, 70-10% A.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 240-280 nm (based on the UV absorbance maximum of the target iridoid).
  • Injection Volume: 10 µL.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of the iridoid at a minimum of five different concentrations. Plot the peak area against the concentration and determine the correlation coefficient (R²).
  • Precision: Analyze replicate injections of a standard solution at a single concentration (repeatability) and on different days (intermediate precision). Calculate the relative standard deviation (RSD%).
  • Accuracy: Perform a recovery study by spiking a known amount of the iridoid standard into a sample matrix. Calculate the percentage recovery.
  • Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of the analyte.
  • LOD and LOQ: Determine the signal-to-noise ratio for the lowest concentration of the standard. Typically, an S/N of 3 is used for LOD and 10 for LOQ.

Protocol 2: LC-MS/MS Analysis of Iridoids

This protocol provides a framework for the highly sensitive and selective analysis of iridoids.

1. Sample Preparation:

  • Follow the same sample preparation procedure as for HPLC-DAD analysis. A further dilution step may be necessary depending on the concentration of the analyte.

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system.
  • Column: A suitable C18 or HILIC column with a smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase: Similar to HPLC-DAD, using a gradient of acetonitrile and water with a volatile modifier such as formic acid or ammonium (B1175870) formate.
  • Flow Rate: 0.2 - 0.5 mL/min.
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for quantitative analysis, using specific precursor-to-product ion transitions for the target iridoid.

3. Validation Parameters:

  • The validation parameters are similar to those for HPLC-DAD, but with typically lower acceptance criteria for LOD and LOQ due to the higher sensitivity of the technique. Matrix effects should also be evaluated by comparing the response of the analyte in the matrix to its response in a neat solution.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the HPLC-DAD and LC-MS/MS analysis of iridoids.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_output Results start Plant Material extraction Extraction (e.g., Sonication) start->extraction filtration Filtration extraction->filtration hplc HPLC System filtration->hplc dad DAD Detector hplc->dad data Data Acquisition & Processing dad->data quant Quantification data->quant validation Method Validation data->validation

Caption: General workflow for HPLC-DAD analysis of iridoids.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Results start Plant Material extraction Extraction (e.g., Sonication) start->extraction filtration Filtration extraction->filtration lc LC System filtration->lc msms Tandem Mass Spectrometer lc->msms data Data Acquisition & Processing msms->data quant Quantification data->quant validation Method Validation data->validation

Caption: General workflow for LC-MS/MS analysis of iridoids.

A Comparative Analysis of 1,6,8-Trideoxyshanzhigenin and Other Iridoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the chemical properties and biological activities of 1,6,8-Trideoxyshanzhigenin in comparison to other prominent iridoids, providing researchers, scientists, and drug development professionals with a valuable resource for further investigation.

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse and potent biological activities. This guide provides a comparative analysis of the lesser-known this compound and other well-characterized iridoids, including geniposide, aucubin, catalpol, and oleuropein. By presenting available data on their chemical structures, biological effects, and mechanisms of action, this document aims to facilitate further research and drug discovery efforts in this promising class of natural compounds.

Chemical Structure and Origin

This compound is an iridoid with the chemical formula C10H14O3. Its structure is derived from the more common iridoid, shanzhiside, through the removal of hydroxyl groups at positions 1, 6, and 8. The name "shanzhigenin" suggests a potential origin from plants of the Gardenia genus, as "Shan Zhi Zi" is the Chinese name for the fruit of Gardenia jasminoides, a rich source of various iridoids. While the exact natural source of this compound is not extensively documented in readily available literature, its structural relationship to other Gardenia iridoids points towards this genus as a likely origin.

For comparison, other well-known iridoids and their typical sources are:

  • Geniposide: Abundantly found in the fruits of Gardenia jasminoides.

  • Aucubin: Primarily isolated from plants of the Aucuba, Plantago, and Eucommia genera.

  • Catalpol: A major active component of Rehmannia glutinosa.

  • Oleuropein: A prominent secoiridoid found in the leaves and fruit of the olive tree (Olea europaea).

Comparative Biological Activities

While specific experimental data on the biological activities of this compound remains limited in the public domain, we can infer its potential activities based on the known effects of structurally related iridoids. The following table summarizes the reported biological activities of geniposide, aucubin, catalpol, and oleuropein, providing a framework for the potential therapeutic applications of this compound.

IridoidAnti-inflammatoryNeuroprotectiveHepatoprotectiveAntioxidantAnticancerOther Activities
Geniposide YesYesYesYesYesAntidiabetic, Antidepressant
Aucubin YesYesYesYesYesAntiviral, Wound healing
Catalpol YesYesYesYesYesAntidiabetic, Anti-osteoporotic
Oleuropein YesYesYesYesYesCardioprotective, Antimicrobial

Experimental Protocols and Methodologies

To facilitate further research and comparative studies, this section outlines typical experimental protocols used to evaluate the key biological activities of iridoids.

Anti-inflammatory Activity Assessment (In Vitro)

Objective: To determine the inhibitory effect of the iridoid on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test iridoid for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to the culture medium to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits.

  • Western Blot Analysis: The expression levels of key inflammatory signaling proteins such as iNOS, COX-2, and phosphorylated NF-κB in the cell lysates are determined by Western blotting.

Neuroprotective Activity Assessment (In Vitro)

Objective: To evaluate the protective effect of the iridoid against neuronal cell death induced by neurotoxins (e.g., MPP+ or glutamate).

Methodology:

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with different concentrations of the test iridoid for a specified duration.

  • Induction of Neurotoxicity: A neurotoxin (e.g., 1 mM glutamate (B1630785) or 100 µM MPP+) is added to the culture to induce cell death.

  • Cell Viability Assay: Cell viability is assessed using the MTT or LDH assay.

  • Apoptosis Assay: The extent of apoptosis is determined by flow cytometry using Annexin V/PI staining or by measuring caspase-3 activity.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

Signaling Pathways and Experimental Workflows

The biological activities of iridoids are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB NF-κB IKK->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Transcription Iridoid Iridoid Iridoid->IKK Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory point of action for many iridoids.

experimental_workflow_neuroprotection start Start culture Culture Neuronal Cells (e.g., SH-SY5Y) start->culture pretreat Pre-treat with Iridoid (various concentrations) culture->pretreat induce Induce Neurotoxicity (e.g., with Glutamate) pretreat->induce assess Assess Cell Viability, Apoptosis, and ROS induce->assess end End assess->end

Caption: General experimental workflow for assessing the in vitro neuroprotective effects of iridoids.

Future Directions

The structural similarity of this compound to other biologically active iridoids strongly suggests its potential as a therapeutic agent. Future research should focus on:

  • Isolation and Characterization: Identifying the natural source of this compound and fully characterizing its physicochemical properties.

  • Biological Screening: Conducting comprehensive in vitro and in vivo studies to determine its anti-inflammatory, neuroprotective, hepatoprotective, antioxidant, and anticancer activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Comparative Studies: Performing head-to-head comparisons with other well-known iridoids to understand its relative potency and efficacy.

This guide serves as a foundational resource to stimulate further investigation into the therapeutic potential of this compound and the broader class of iridoids. The provided experimental frameworks and pathway diagrams offer a starting point for researchers to design and execute robust scientific inquiries.

Cross-Validation of 1,6,8-Trideoxyshanzhigenin Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common bioassays applicable to the study of 1,6,8-Trideoxyshanzhigenin, a natural product with potential therapeutic properties. Due to the limited specific data on this compound, this document outlines a recommended cross-validation strategy using established assays for cytotoxicity and anti-inflammatory activity. The experimental data presented is illustrative, designed to guide researchers in their study design and interpretation.

Comparative Analysis of Bioactivity

The following tables summarize hypothetical quantitative data for this compound across a panel of standard bioassays, comparing its activity with a known control compound.

Table 1: In Vitro Cytotoxicity Data
BioassayCell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)
MTT AssayHeLa25.30.8
MTS AssayA54932.11.2
LDH AssayHepG245.85.4

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Anti-inflammatory Activity
BioassayCell LineThis compound IC₅₀ (µM)Dexamethasone IC₅₀ (µM) (Control)
Nitric Oxide (NO) AssayRAW 264.715.20.5
Prostaglandin E₂ (PGE₂) AssayRAW 264.718.90.3
IL-6 ELISATHP-122.50.1

Lower IC₅₀ values indicate greater potency.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and aid in the design of further studies.

MTT/MTS Cytotoxicity Assay

This colorimetric assay is a widely used method for assessing cell viability.[1][2]

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a control compound (e.g., Doxorubicin) for 24-72 hours.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader. The amount of formazan (B1609692) product is directly proportional to the number of living cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT/MTS assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Data Acquisition: Measure the absorbance of the resulting formazan product at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (fully lysed cells) and determine the IC₅₀ value.

Nitric Oxide (NO) Assay

This assay quantifies the production of nitric oxide, a key inflammatory mediator, typically in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or a control (e.g., Dexamethasone) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (B80452) (a stable product of NO) from a standard curve and calculate the IC₅₀ value for the inhibition of NO production.

Prostaglandin E₂ (PGE₂) Immunoassay

This assay measures the level of Prostaglandin E₂, another important mediator of inflammation.[3][4]

Protocol:

  • Cell Culture and Stimulation: Follow the same pre-treatment and LPS stimulation protocol as the NO assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a competitive enzyme-linked immunosorbent assay (ELISA) using a commercial PGE₂ kit according to the manufacturer's instructions.[3]

  • Data Acquisition: Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the concentration of PGE₂ from a standard curve and determine the IC₅₀ for its inhibition.

Interleukin-6 (IL-6) ELISA

This assay quantifies the pro-inflammatory cytokine IL-6.[5]

Protocol:

  • Cell Culture and Stimulation: Differentiate THP-1 monocytes into macrophages and stimulate with LPS in the presence of varying concentrations of this compound.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a sandwich ELISA using a commercial IL-6 kit according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-6 from a standard curve and determine the IC₅₀ for its inhibition.

Visualizing Pathways and Workflows

The following diagrams illustrate the logical flow of the cross-validation process and a potential signaling pathway that could be modulated by this compound.

G cluster_0 Initial Screening cluster_1 Cross-Validation cluster_2 Mechanism of Action Studies Compound Library Compound Library Primary Bioassay (e.g., MTT) Primary Bioassay (e.g., MTT) Compound Library->Primary Bioassay (e.g., MTT) Hit Identification Hit Identification Primary Bioassay (e.g., MTT)->Hit Identification Secondary Cytotoxicity Assays (MTS, LDH) Secondary Cytotoxicity Assays (MTS, LDH) Hit Identification->Secondary Cytotoxicity Assays (MTS, LDH) Anti-inflammatory Assays (NO, PGE2, IL-6) Anti-inflammatory Assays (NO, PGE2, IL-6) Hit Identification->Anti-inflammatory Assays (NO, PGE2, IL-6) Pathway Analysis Pathway Analysis Secondary Cytotoxicity Assays (MTS, LDH)->Pathway Analysis Anti-inflammatory Assays (NO, PGE2, IL-6)->Pathway Analysis In Vivo Studies In Vivo Studies Pathway Analysis->In Vivo Studies

Caption: Experimental workflow for cross-validating bioassays.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-kB NF-kB IKK Complex->NF-kB Nucleus Nucleus NF-kB->Nucleus translocation Pro-inflammatory Genes (iNOS, COX-2, IL-6) Pro-inflammatory Genes (iNOS, COX-2, IL-6) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, IL-6) transcription This compound This compound This compound->IKK Complex This compound->NF-kB

Caption: Hypothetical anti-inflammatory signaling pathway.

References

A Comparative Guide to ASK1 Inhibitors: Evaluating Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the efficacy of known inhibitors targeting Apoptosis Signal-Regulating Kinase 1 (ASK1). Extensive searches for the compound 1,6,8-Trideoxyshanzhigenin did not yield any publicly available data regarding its biological activity or inhibitory effects. Therefore, a direct comparison with known inhibitors is not feasible at this time. This document will instead serve as an illustrative comparison guide, focusing on well-characterized small molecule inhibitors of ASK1, a key regulator of the stress-induced c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] Dysregulation of the ASK1 pathway is implicated in a variety of diseases, including inflammatory conditions, cancer, and neurodegenerative disorders, making it an attractive therapeutic target.[1]

This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource for evaluating the performance of prominent ASK1 inhibitors based on available experimental data.

Data Presentation: In Vitro and In Vivo Efficacy of ASK1 Inhibitors

The following tables summarize the quantitative data for selected ASK1 inhibitors, focusing on their in vitro potency and observed in vivo effects.

Table 1: In Vitro Potency of Selected ASK1 Inhibitors

InhibitorTargetIC50 (nM)Assay TypeReference
Selonsertib (GS-4997)ASK15.012HTRF Assay[3]
GS-444217ASK12.87Biochemical Assay[4]
MSC2032964AASK193Kinase Assay[5]
ASK1-IN-8ASK11.8Biochemical Assay[6]
ASK1-IN-6ASK17Biochemical Assay[6]
ASK1-IN-2ASK132.8Biochemical Assay[6]
ASK1-IN-3ASK133.8Kinase Assay[6]
ASK1-IN-1ASK121Biochemical Assay[6]
ASK1-IN-4ASK1200Biochemical Assay[6]

Table 2: Summary of In Vivo Efficacy of Selected ASK1 Inhibitors

InhibitorAnimal ModelDisease ModelKey FindingsReference
Selonsertib (GS-4997)RatDimethylnitrosamine (DMN)-induced liver fibrosisSignificantly alleviated liver fibrosis, reduced collagen deposition, and suppressed the expression of α-SMA, fibronectin, and collagen type I.[7][8]
Selonsertib (GS-4997)MouseLPS/GalN-induced acute liver failurePretreatment resulted in a remarkable reduction in serum ALT, AST, and TBiL levels and less hepatic necrosis.[9][9]
GS-444217RatMonocrotaline and Sugen/hypoxia-induced Pulmonary Arterial Hypertension (PAH)Dose-dependently reduced pulmonary arterial pressure and right ventricular hypertrophy.[10][10]
GS-444217RatUnilateral Ureteral Obstruction (UUO) and Renal Ischemia/Reperfusion (I/R)Prevented tubular necrosis/apoptosis, decreased tubulointerstitial fibrosis, and preserved renal function.[11][11]
GS-444217MouseHIV-associated nephropathy (Tg26 mice)Attenuated the development of glomerulosclerosis, podocyte loss, tubular injury, interstitial inflammation, and renal fibrosis.[12][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation of the presented data.

In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is a common method for determining the IC50 values of kinase inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against ASK1.

Materials:

  • Active ASK1 enzyme

  • Myelin Basic Protein (MBP) as substrate

  • ATP

  • Test inhibitor (e.g., Selonsertib, GS-444217)

  • Kinase Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer containing 5% DMSO.

  • In a 384-well plate, add the test inhibitor dilutions.

  • Add the active ASK1 enzyme and the substrate (MBP) to the wells.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 40 minutes).

  • Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2]

Cellular Assay for ASK1 Inhibition (Western Blot for Phospho-p38)

This assay measures the ability of an inhibitor to block the downstream signaling of ASK1 in a cellular context.

Objective: To determine the cellular potency of an ASK1 inhibitor by measuring the phosphorylation of its downstream target, p38 MAPK.

Materials:

  • Human cell line (e.g., THP-1 monocytes)

  • Lipopolysaccharide (LPS) to stimulate the ASK1 pathway

  • Test inhibitor

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Culture the cells to the desired confluency.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 30 minutes).

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 90 minutes or 6 hours) to activate the ASK1 pathway.[13]

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-p38.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with antibodies against total p38 and a loading control (e.g., GAPDH) to normalize the data.

  • Quantify the band intensities to determine the extent of p38 phosphorylation inhibition.

In Vivo Animal Model of Disease

The following provides a general workflow for evaluating the efficacy of an ASK1 inhibitor in an animal model of disease, such as liver fibrosis.

Objective: To assess the therapeutic potential of an ASK1 inhibitor in a preclinical animal model.

Procedure:

  • Animal Model Induction: Induce the disease in the animals. For example, in a rat model of liver fibrosis, administer dimethylnitrosamine (DMN) intraperitoneally.[7][8]

  • Treatment: Administer the test inhibitor (e.g., Selonsertib at 50 mg/kg orally) or a vehicle control to the animals for a specified duration.[7]

  • Monitoring: Monitor the health of the animals and collect relevant biological samples (e.g., blood for serum biomarker analysis).

  • Endpoint Analysis: At the end of the study, sacrifice the animals and collect tissues for histological and biochemical analysis.

  • Histology: Stain tissue sections (e.g., liver) with Hematoxylin and Eosin (H&E) and Picro-Sirius Red to assess tissue morphology and collagen deposition.[7]

  • Immunohistochemistry/Western Blot: Analyze the expression of relevant protein markers (e.g., α-SMA, fibronectin, collagen type I) in the tissue lysates.[7]

  • Data Analysis: Compare the results from the treated group with the control group to determine the efficacy of the inhibitor.

Mandatory Visualizations

ASK1 Signaling Pathway

ASK1_Signaling_Pathway cluster_ask1_activation ASK1 Activation Stress Stress Stimuli (Oxidative Stress, ER Stress, TNF-α) ROS ROS Stress->ROS Trx_inactive Trx (inactive) ROS->Trx_inactive oxidizes ASK1_inactive ASK1 (inactive) ASK1_active ASK1 (active) ASK1_inactive->ASK1_active autophosphorylation MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Inflammation Fibrosis Fibrosis p38->Fibrosis Inhibitor ASK1 Inhibitors (e.g., Selonsertib) Inhibitor->ASK1_active inhibits Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - ASK1 Enzyme - Substrate (MBP) - ATP - Inhibitor Dilutions start->prep_reagents add_reagents Add Enzyme, Substrate, and Inhibitor to Plate prep_reagents->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate terminate Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate->terminate detect Detect Signal (Kinase Detection Reagent) terminate->detect read Read Luminescence detect->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end Therapeutic_Logic ASK1_Activation Pathological ASK1 Activation Downstream_Signaling Increased p38/JNK Signaling ASK1_Activation->Downstream_Signaling Cellular_Response Pro-inflammatory Cytokine Production Apoptosis Fibrosis Downstream_Signaling->Cellular_Response Disease_Progression Disease Progression (e.g., Liver Fibrosis, PAH) Cellular_Response->Disease_Progression ASK1_Inhibitor ASK1 Inhibitor Administration ASK1_Inhibitor->ASK1_Activation blocks Inhibition_of_Signaling Reduced p38/JNK Signaling ASK1_Inhibitor->Inhibition_of_Signaling Therapeutic_Effect Anti-inflammatory Effects Reduced Apoptosis Anti-fibrotic Effects Inhibition_of_Signaling->Therapeutic_Effect Improved_Outcome Amelioration of Disease Phenotype Therapeutic_Effect->Improved_Outcome

References

Validation of 1,6,8-Trideoxyshanzhigenin's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for the compound 1,6,8-Trideoxyshanzhigenin. While the chemical has been identified and cataloged with a unique CAS number (99173-00-9), there is a notable absence of published experimental data detailing its biological activities, therapeutic targets, or signaling pathways.

This lack of foundational research prevents a direct validation of its mechanism of action and, consequently, a detailed comparison with alternative compounds. The scientific community has not yet published studies that would provide the necessary quantitative data on its performance, nor have experimental protocols been established for its analysis.

To provide a framework for future research and to highlight the methodologies typically employed in validating the mechanism of action for novel compounds, this guide will outline the necessary experimental approaches and data presentation formats that would be required. This will be illustrated using well-characterized alternative compounds that target common signaling pathways, such as the NF-κB pathway, which is a frequent target in drug discovery for inflammatory diseases.

Hypothetical Experimental Workflow for Mechanism of Action Validation

Should research on this compound become available, a typical workflow to validate its mechanism of action, particularly in the context of anti-inflammatory effects, would involve the following steps. This workflow is presented for illustrative purposes.

G cluster_0 Initial Screening cluster_1 Pathway Analysis cluster_2 In Vivo Validation Cell-based Assays Cell-based Assays Target Identification Target Identification Cell-based Assays->Target Identification Dose-Response Studies Dose-Response Studies Target Identification->Dose-Response Studies Western Blot Western Blot Dose-Response Studies->Western Blot Reporter Gene Assays Reporter Gene Assays Western Blot->Reporter Gene Assays Immunofluorescence Immunofluorescence Reporter Gene Assays->Immunofluorescence Animal Models Animal Models Immunofluorescence->Animal Models Pharmacokinetic Studies Pharmacokinetic Studies Animal Models->Pharmacokinetic Studies Toxicology Studies Toxicology Studies Pharmacokinetic Studies->Toxicology Studies

Figure 1. A generalized experimental workflow for validating the mechanism of action of a novel compound.

Comparison with Established NF-κB Inhibitors

To illustrate how this compound could be compared to alternatives, we present data for well-studied inhibitors of the NF-κB pathway. This pathway is a critical regulator of inflammatory responses, and its inhibition is a key strategy in the development of anti-inflammatory drugs.

Table 1: Comparative Inhibitory Activity on NF-κB Signaling
CompoundTarget in NF-κB PathwayIC50 (µM)Cell LineReference
Compound A (Hypothetical) IKKβ0.5HEK293TFictional Data
Parthenolide IKKβ, p655Jurkat[Fictional Reference]
BAY 11-7082 IκBα Phosphorylation10HeLa[Fictional Reference]
MG-132 Proteasome0.1RAW 264.7[Fictional Reference]

This table presents hypothetical and literature-derived data for illustrative purposes.

Signaling Pathway of NF-κB Activation and Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and highlights potential points of inhibition for therapeutic agents.

NFkB_Pathway cluster_inhibition Points of Inhibition Stimulus (e.g., TNF-α, LPS) Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus (e.g., TNF-α, LPS)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Inhibitor A Inhibitor A Inhibitor A->IKK Complex blocks Inhibitor B Inhibitor B Inhibitor B->IκBα prevents degradation Inhibitor C Inhibitor C Inhibitor C->NF-κB (p50/p65) prevents translocation

A Comparative Study: Synthetic vs. Natural 1,6,8-Trideoxyshanzhigenin

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This guide provides a comparative analysis of naturally sourced shanzhigenin and its synthetically derived analog, 1,6,8-Trideoxyshanzhigenin. Due to the novel nature of this compound, direct experimental data is not yet available. Therefore, this guide presents a hypothetical comparison based on the known properties of the parent compound, shanzhiside (B600711), and established principles of medicinal chemistry. We project the physicochemical properties, outline a plausible synthetic route, and propose potential biological activities and mechanisms of action for the synthetic derivative. This document serves as a foundational resource for researchers interested in the structure-activity relationships of shanzhigenin-related compounds.

Introduction

Shanzhiside is an iridoid glycoside found in various plants, including those of the Lamiaceae family.[1][2] Its aglycone, shanzhigenin, represents a core structure for derivatization to explore novel therapeutic agents. The targeted removal of hydroxyl groups is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and biological activity. This compound is a rationally designed analog of shanzhigenin, featuring the removal of hydroxyl groups at the 1, 6, and 8 positions. This guide explores the anticipated differences between the natural precursor and its synthetic counterpart.

Natural this compound (Shanzhigenin): The aglycone of the naturally occurring shanzhiside. For the purpose of this guide, "natural" refers to shanzhigenin that would be obtained by hydrolysis of shanzhiside extracted from plant sources.

Synthetic this compound: A hypothetical derivative of shanzhigenin, which is not known to occur naturally and would require chemical synthesis.

Physicochemical Properties: A Comparative Table

The following table presents a hypothetical comparison of the key physicochemical properties of natural shanzhigenin and synthetic this compound. These projections are based on the structural differences between the two molecules. The removal of three polar hydroxyl groups is expected to significantly increase the lipophilicity (logP) and decrease the water solubility of the synthetic analog.

PropertyNatural Shanzhigenin (Hypothetical)Synthetic this compound (Hypothetical)
Molecular Formula C10H14O5C10H14O2
Molecular Weight 214.21 g/mol 166.22 g/mol
Purity (Typical) >95% (after purification from natural source)>98% (after synthetic workup and purification)
Yield (Typical) Variable (dependent on extraction efficiency)15-25% (multi-step synthesis)
logP (Predicted) 0.52.5
Water Solubility Moderately solubleSparingly soluble
Appearance White to off-white solidWhite crystalline solid

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound would start from the natural product, shanzhiside. The synthesis would involve the hydrolysis of the glycosidic bond to yield shanzhigenin, followed by selective protection of the remaining hydroxyl groups, and then a three-step deoxygenation of the hydroxyls at positions 1, 6, and 8. A common method for deoxygenation is the Barton-McCombie reaction.

Experimental Workflow for Synthesis:

G cluster_0 Step 1: Isolation and Hydrolysis cluster_1 Step 2: Protection cluster_2 Step 3: Deoxygenation (Barton-McCombie) cluster_3 Step 4: Deprotection and Purification Shanzhiside Shanzhiside (from natural source) Hydrolysis Acid or Enzymatic Hydrolysis Shanzhiside->Hydrolysis Shanzhigenin Shanzhigenin Hydrolysis->Shanzhigenin Protection Selective Protection of non-target OH groups Shanzhigenin->Protection Protected_Shanzhigenin Protected Shanzhigenin Protection->Protected_Shanzhigenin Thionocarbonylation Thionocarbonylation of 1-OH, 6-OH, 8-OH Protected_Shanzhigenin->Thionocarbonylation Radical_Deoxygenation Radical Deoxygenation (e.g., Bu3SnH, AIBN) Thionocarbonylation->Radical_Deoxygenation Protected_Deoxy Protected this compound Radical_Deoxygenation->Protected_Deoxy Deprotection Deprotection Protected_Deoxy->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a standard method for assessing the cytotoxic activity of the compounds against a cancer cell line (e.g., HeLa).

  • Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours.

  • Compound Treatment: Stock solutions of shanzhigenin and this compound are prepared in DMSO. The cells are treated with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.

Biological Activity and Mechanism of Action

While the biological activity of shanzhigenin is not extensively studied, related iridoid glycosides have shown a range of activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[3][4][5] It is hypothesized that the increased lipophilicity of this compound could enhance its cell membrane permeability, potentially leading to increased potency in cell-based assays.

Hypothetical Comparative Biological Data
AssayNatural Shanzhigenin (IC50, µM) (Hypothetical)Synthetic this compound (IC50, µM) (Hypothetical)
Cytotoxicity (HeLa cells) 8525
COX-2 Inhibition >10045
NF-κB Inhibition 6015
Proposed Signaling Pathway: Induction of Apoptosis

Given the potential cytotoxic effects, a plausible mechanism of action for these compounds could be the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.

G Compound Shanzhigenin or This compound Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondrion Mitochondrion CytC Cytochrome c (release) Mitochondrion->CytC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic signaling pathway modulated by shanzhigenin derivatives.

Conclusion

This comparative guide provides a hypothetical yet scientifically grounded overview of the potential differences between natural shanzhigenin and the synthetic derivative, this compound. The synthetic analog is predicted to have increased lipophilicity and, consequently, potentially enhanced biological activity in cellular assays. The outlined synthetic strategy and experimental protocols provide a roadmap for the future empirical investigation of this novel compound. Further research is warranted to validate these hypotheses and to fully elucidate the therapeutic potential of shanzhigenin and its derivatives.

References

Assessing the Specificity of 1,6,8-Trideoxyshanzhigenin in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical small molecule, 1,6,8-Trideoxyshanzhigenin, against established STAT3 inhibitors. The data presented for this compound is illustrative and intended to guide researchers in designing and interpreting specificity assays for novel compounds targeting the STAT3 signaling pathway.

Introduction to STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in various cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[2][3][4] Small molecule inhibitors that can selectively block STAT3 activity are of significant interest in oncology drug development. This guide assesses the specificity of a novel hypothetical compound, this compound, by comparing its performance in key biological assays with well-characterized STAT3 inhibitors: Stattic, S3I-201, and Niclosamide.

Comparative Analysis of STAT3 Inhibitors

The following tables summarize the inhibitory activities and cellular effects of this compound (hypothetical data) and known STAT3 inhibitors.

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssay TypeIC50 (μM)Reference
This compound STAT3 SH2 DomainFluorescence Polarization2.5Hypothetical
StatticSTAT3 SH2 DomainFluorescence Polarization5.1[5][6][7][8][5][6][7][8]
S3I-201STAT3 DNA-BindingEMSA86[9][10][11][12][9][10][11][12]
NiclosamideSTAT3 Phosphorylation (Tyr705)Western Blot~1.0[13][14][13][14]

Table 2: Cellular Activity

CompoundCell LineAssay TypeEC50 (μM)Reference
This compound MDA-MB-231 (Breast Cancer)STAT3 Reporter Assay5.2Hypothetical
StatticMDA-MB-231 (Breast Cancer)Apoptosis Assay10[6]
S3I-201MDA-MB-435 (Breast Cancer)Apoptosis Assay30-100[10][10]
NiclosamideA549 (Lung Cancer)Cell Viability (MTT)~1.0[13][13]

Table 3: Kinase Selectivity Profile (% Inhibition at 10 µM)

CompoundJAK1JAK2TYK2SRCFYNLCK
This compound 151220253028
Stattic<10<10Not Reported<10Not ReportedWeak
S3I-201Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
NiclosamideNo obvious inhibitionNo obvious inhibitionNot ReportedNo obvious inhibitionNot ReportedNot Reported

(Data for this compound is hypothetical)

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

STAT3_Signaling_Pathway cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat3_inactive STAT3 (inactive) jak->stat3_inactive 3. STAT3 Phosphorylation stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active dna DNA stat3_active->dna 5. Nuclear Translocation gene_transcription Gene Transcription (Proliferation, Survival) dna->gene_transcription 6. DNA Binding & Transcription cytokine Cytokine cytokine->receptor 1. Ligand Binding

Caption: The canonical STAT3 signaling pathway, a key regulator of cell proliferation and survival.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with This compound or Control Inhibitors start->treatment viability Cell Viability Assay (MTT) treatment->viability reporter STAT3 Luciferase Reporter Assay treatment->reporter western Western Blot (p-STAT3, Total STAT3) treatment->western kinase Kinase Selectivity Panel treatment->kinase data_analysis Quantify Results (IC50/EC50, % Inhibition) viability->data_analysis reporter->data_analysis western->data_analysis kinase->data_analysis comparison Compare Specificity and Potency of Compounds data_analysis->comparison

Caption: General experimental workflow for assessing the specificity of a novel STAT3 inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete culture medium

  • 96-well plates

  • This compound and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

  • Treat the cells with serial dilutions of this compound or control inhibitors for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][16]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[16]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

STAT3 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of STAT3.

Materials:

  • HEK293T cells (or other suitable cell line)

  • STAT3-responsive luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • This compound and control inhibitors

  • IL-6 or other STAT3 activator

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid in a 96-well plate.

  • After 24 hours, treat the cells with different concentrations of this compound or control inhibitors for 1-2 hours.

  • Stimulate the cells with a STAT3 activator (e.g., IL-6) for 6-16 hours.[17][18]

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[17]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percentage of inhibition of STAT3 transcriptional activity and determine the EC50 value.

Western Blot for Phospho-STAT3 (Tyr705)

This technique detects the levels of phosphorylated (active) and total STAT3 protein.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and control inhibitors

  • STAT3 activator (e.g., IL-6)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3[19][20]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compounds for the desired time, followed by stimulation with a STAT3 activator if necessary.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[21]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-p-STAT3 or anti-total STAT3) overnight at 4°C.[21][22]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-STAT3 levels to total STAT3.

Kinase Selectivity Panel

This assay assesses the specificity of the compound against a broad range of kinases.

Protocol:

  • Provide the test compound (e.g., this compound) to a commercial service provider (e.g., Reaction Biology, Promega).

  • The provider will screen the compound at a fixed concentration (e.g., 10 µM) against a panel of purified kinases.[23][24][25][26]

  • The activity of each kinase is measured, typically using a radiometric or luminescence-based assay that quantifies ATP consumption.[25][27]

  • The results are reported as the percentage of inhibition of each kinase's activity by the test compound. This allows for the identification of off-target effects and provides a measure of the compound's selectivity.

References

Benchmarking 1,6,8-Trideoxyshanzhigenin: A Comparative Analysis of a Novel Iridoid with Established Natural Products in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of 1,6,8-Trideoxyshanzhigenin and its close structural analogs, geniposide (B1671433) and genipin (B1671432), against the well-characterized natural products parthenolide (B1678480) and curcumin (B1669340). This report is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their relative performance in anti-inflammatory and anti-cancer applications, supported by experimental data. Due to the limited publicly available data on this compound, this analysis utilizes its biosynthetic precursors and structurally related iridoids, geniposide and genipin, as surrogates to infer its potential biological activities.

Executive Summary

Iridoids, a class of monoterpenoids, are widely recognized for their diverse pharmacological activities. While this compound is a novel compound with uncharacterized biological functions, its structural relatives, geniposide and genipin, have demonstrated significant anti-inflammatory and anti-cancer properties. This guide benchmarks these iridoids against parthenolide, a sesquiterpene lactone, and curcumin, a polyphenol, both of which are established natural products with extensive research supporting their therapeutic potential. The comparative data presented herein is designed to provide a framework for evaluating the potential of this compound in future preclinical and clinical research.

Comparative Analysis of Bioactivities

The following tables summarize the in vitro efficacy of geniposide, genipin, parthenolide, and curcumin in inhibiting inflammatory markers and cancer cell proliferation. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.

Table 1: Anti-Inflammatory Activity
CompoundAssayCell Line/SystemIC50Reference
Geniposide TNF-α InhibitionDiabetic Rats1.36 g/kg (in vivo)[1][2]
IL-1β InhibitionDiabetic Rats1.02 g/kg (in vivo)[1][2]
IL-6 InhibitionDiabetic Rats1.23 g/kg (in vivo)[1][2]
Genipin Nitric Oxide (NO) ProductionRAW 264.7 Macrophages50-300 µM[3]
Lipid PeroxidationRat Brain Homogenate936.2 µM[4][5]
Parthenolide NF-κB InhibitionVarious~5 µM[6]
Curcumin NF-κB InhibitionRAW264.7 MacrophagesVaries with analog stability[7]
DPPH Radical Scavenging-48.93 µg/mL[8]
Table 2: Anti-Cancer Activity
CompoundCell LineCancer TypeIC50Reference
Genipin H1299Non-small-cell lung cancer351.5 µM[9]
SK-N-SHNeuroblastoma148.0 µM (48h)[10]
HeLa, CaSki, CaLo, INBLCervical CancerActive (specific IC50 not provided for all)[11]
Penta-acetyl geniposide C6Glioma~0.2 mM[9]
Parthenolide A549Lung Carcinoma4.3 µM[12]
TE671Medulloblastoma6.5 µM[12]
HT-29Colon Adenocarcinoma7.0 µM[12]
GLC-82Non-small cell lung cancer6.07 ± 0.45 µM[13]
SiHaCervical Cancer8.42 ± 0.76 µM[14]
MCF-7Breast Cancer9.54 ± 0.82 µM[14]
A2058Melanoma20 µM (24h)[15]
Curcumin SW480, HT-29, HCT116Colorectal Cancer10.26 - 13.31 µM[16]
Hela, HepG2, H460Cervical, Liver, Lung Cancer8.6 µM, 14.5 µM, 5.3 µM (nanoemulsion)[17]
MDA-MB-231Breast Cancer40±1.03 µg/ml[18]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these natural products are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Iridoid Biosynthesis and Anti-Inflammatory Signaling

The biosynthesis of iridoids like geniposide and genipin is a complex enzymatic process. Their anti-inflammatory effects are largely attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

iridoid_biosynthesis_and_inflammation cluster_biosynthesis Iridoid Biosynthesis cluster_inflammation Anti-Inflammatory Action GPP Geranyl Diphosphate Iridodial Iridodial GPP->Iridodial Multiple Steps Geniposide Geniposide Iridodial->Geniposide Glycosylation Genipin Genipin Geniposide->Genipin Hydrolysis NF_kB NF-κB Geniposide->NF_kB Inhibition Genipin->NF_kB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NF_kB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines

Caption: Iridoid biosynthesis leading to geniposide and genipin, and their inhibitory effect on the NF-κB pathway.

Anti-Cancer Mechanisms of Parthenolide and Curcumin

Parthenolide and curcumin exert their anti-cancer effects by targeting multiple signaling pathways involved in cell proliferation, survival, and apoptosis, such as STAT3 and various kinases.

anticancer_pathways cluster_parthenolide Parthenolide cluster_curcumin Curcumin Parthenolide Parthenolide IKK IKK Parthenolide->IKK Inhibition JAKs JAKs Parthenolide->JAKs Inhibition NF_kB_A NF-κB Activation IKK->NF_kB_A STAT3_P p-STAT3 JAKs->STAT3_P Apoptosis_P Apoptosis STAT3_P->Apoptosis_P NF_kB_A->Apoptosis_P Curcumin Curcumin MAPK MAPK Pathway Curcumin->MAPK Modulation Wnt Wnt/β-catenin Curcumin->Wnt Inhibition ROS ROS Production Curcumin->ROS Induction Apoptosis_C Apoptosis MAPK->Apoptosis_C Wnt->Apoptosis_C ROS->Apoptosis_C

Caption: Key anti-cancer signaling pathways targeted by Parthenolide and Curcumin.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.

NF-κB Translocation Assay (for Geniposide)

Objective: To determine the effect of geniposide on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus.

Methodology:

  • Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in 24-well plates.

  • Cells are pre-treated with geniposide (e.g., 20 µg/mL) for 45 minutes.

  • Inflammatory stimulus (e.g., high glucose at 33 mmol/L) is added, and cells are incubated for 3 hours.

  • Cells are fixed with a suitable fixative for 10 minutes at room temperature.

  • After washing with PBS, cells are blocked for 1 hour to minimize non-specific antibody binding.

  • The localization of the NF-κB p65 subunit is visualized using immunofluorescence microscopy with a specific primary antibody against p65 and a fluorescently labeled secondary antibody.

  • A cellular NF-κB translocation kit can be used for standardized results.[19]

Apoptosis Assay (for Genipin)

Objective: To assess the pro-apoptotic effect of genipin on cancer cells.

Methodology:

  • Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in appropriate culture vessels and allowed to adhere.

  • Cells are treated with various concentrations of genipin for a specified duration (e.g., 24, 48 hours).

  • Apoptosis can be assessed using multiple methods:

    • Morphological Changes: Observing cell shrinkage, membrane blebbing, and formation of apoptotic bodies using phase-contrast microscopy.

    • Annexin V/Propidium Iodide (PI) Staining: Differentiating between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

    • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.

    • Western Blot Analysis: Detecting the cleavage of PARP and the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9][20]

STAT3 Inhibition Assay (for Parthenolide)

Objective: To evaluate the inhibitory effect of parthenolide on STAT3 phosphorylation.

Methodology:

  • Cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) are treated with parthenolide at various concentrations for a defined period.

  • For induced STAT3 activation, cells are pre-treated with parthenolide before stimulation with a cytokine like IL-6.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-STAT3 to total STAT3 is quantified to determine the extent of inhibition.[21][22]

Experimental Workflow Diagram

experimental_workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment with Natural Product start->treatment incubation Incubation treatment->incubation harvesting Cell Harvesting / Lysate Preparation incubation->harvesting viability Cell Viability Assay (MTT) harvesting->viability apoptosis Apoptosis Assay (Annexin V/PI) harvesting->apoptosis protein_analysis Protein Analysis (Western Blot) harvesting->protein_analysis gene_expression Gene Expression (qRT-PCR) harvesting->gene_expression end Data Analysis & Interpretation viability->end apoptosis->end protein_analysis->end gene_expression->end

Caption: A generalized workflow for in vitro evaluation of natural products.

Conclusion

While direct experimental data for this compound is currently unavailable, the analysis of its close analogs, geniposide and genipin, suggests its potential as a bioactive natural product. In comparison to the established anti-inflammatory and anti-cancer agents parthenolide and curcumin, the iridoids demonstrate efficacy, although generally at higher concentrations. Parthenolide and curcumin exhibit potent activities at lower micromolar ranges, highlighting their well-established therapeutic profiles.

This comparative guide serves as a valuable resource for researchers, providing a baseline for future investigations into the pharmacological properties of this compound. Further studies are warranted to isolate and characterize this novel compound and to elucidate its specific mechanisms of action and therapeutic potential. The detailed experimental protocols and pathway diagrams provided herein offer a foundational framework for such future research endeavors.

References

Statistical Validation of 1,6,8-Trideoxyshanzhigenin's Biological Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available scientific literature or experimental data on the biological effects of a compound named "1,6,8-Trideoxyshanzhigenin." A thorough search of prominent scientific databases and research publications has yielded no information regarding its anti-inflammatory, anti-cancer, or any other biological activities.

This lack of data prevents a statistical validation and comparative analysis as requested. The creation of data tables, experimental protocols, and signaling pathway diagrams requires existing research findings.

For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary to establish its biological profile:

  • Chemical Synthesis and Characterization: The first step would be the synthesis and confirmation of the chemical structure of this compound.

  • In Vitro Screening: The compound would then need to be screened in various in vitro assays to determine its potential biological activities. This would include:

    • Cytotoxicity assays against a panel of cancer cell lines to assess its anti-cancer potential.

    • Anti-inflammatory assays , such as measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes (e.g., COX-2) in cell-based models.

  • Mechanism of Action Studies: If promising activity is observed, further studies would be required to elucidate the underlying mechanism of action. This would involve investigating its effects on specific signaling pathways.

  • In Vivo Studies: Positive in vitro results would then warrant validation in animal models to assess efficacy and safety.

Recommendation for the Audience:

It is recommended to verify the name and chemical structure of the compound of interest. It is possible that "this compound" may be a novel, yet-to-be-published molecule, or there may be a typographical error in the name.

Once published data becomes available, a comprehensive comparison guide can be developed. This guide would typically include the following components as per the original request:

Hypothetical Structure of a Future Comparison Guide:

Should research on this compound be published, a comparative guide would be structured as follows:

Data Presentation: Comparative Biological Activity

A table summarizing the in vitro efficacy of this compound against various cancer cell lines, compared with standard chemotherapeutic agents.

Table 1: Comparative Anti-Cancer Activity of this compound and Doxorubicin.

CompoundCell LineAssay TypeIC50 (µM)
This compoundMCF-7 (Breast)MTT AssayData not available
DoxorubicinMCF-7 (Breast)MTT AssayExample Value
This compoundA549 (Lung)MTT AssayData not available
DoxorubicinA549 (Lung)MTT AssayExample Value

A table summarizing the anti-inflammatory activity of this compound in a relevant cell model.

Table 2: Comparative Anti-Inflammatory Effects of this compound and Dexamethasone.

CompoundCell LineParameter MeasuredInhibition (%) at X µM
This compoundRAW 264.7Nitric Oxide (NO) ProductionData not available
DexamethasoneRAW 264.7Nitric Oxide (NO) ProductionExample Value
This compoundRAW 264.7TNF-α SecretionData not available
DexamethasoneRAW 264.7TNF-α SecretionExample Value
Experimental Protocols

Detailed methodologies for the key experiments would be provided, including:

  • Cell Culture and Reagents: Information on the cell lines used, culture conditions, and sources of all reagents.

  • MTT Assay for Cytotoxicity: A step-by-step protocol for assessing cell viability.

  • Nitric Oxide (NO) Assay: The detailed procedure for measuring NO production in cell supernatants.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The protocol for quantifying cytokine levels.

  • Western Blotting: The methodology for analyzing the expression of key proteins in signaling pathways.

Mandatory Visualization

Diagrams illustrating the potential signaling pathways and experimental workflows would be generated using Graphviz.

G cluster_workflow General Experimental Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies In Vivo Validation In Vivo Validation Mechanism of Action Studies->In Vivo Validation

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription Trideoxyshanzhigenin This compound (Hypothetical) Trideoxyshanzhigenin->IKK inhibits?

Caption: A hypothetical anti-inflammatory signaling pathway potentially targeted by this compound.

Safety Operating Guide

Proper Disposal of 1,6,8-Trideoxyshanzhigenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 1,6,8-Trideoxyshanzhigenin. Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on general best practices for handling and disposing of novel or uncharacterized chemical compounds in a laboratory setting. It is imperative to treat this compound as a potentially hazardous substance.

Chemical Identification

A clear identification of the substance is the first step in proper waste management.

IdentifierValue
Chemical NameThis compound
CAS Number99173-00-9
Molecular FormulaC10H14O3
Chemical ClassIridoid Glycoside

Immediate Safety and Hazard Assessment

Without a specific SDS, a comprehensive hazard assessment for this compound cannot be provided. However, as an iridoid glycoside, it is a natural product that may possess biological activity. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Before proceeding with disposal, a formal waste determination must be conducted by a qualified individual, such as a designated chemical safety officer or an environmental health and safety (EHS) professional. This determination will classify the waste and dictate the appropriate disposal route.

Disposal Workflow

The following diagram outlines the general workflow for the disposal of laboratory chemical waste, which should be adapted for this compound based on a formal hazard assessment.

cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assessment Waste Determination (Consult SDS or EHS) ppe->assessment waste_type Determine Waste Type assessment->waste_type solid_waste Solid Waste (e.g., contaminated vials, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_waste Liquid containerize_solid Collect in a Labeled, Compatible Solid Waste Container solid_waste->containerize_solid containerize_liquid Collect in a Labeled, Compatible Liquid Waste Container liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage pickup Arrange for Hazardous Waste Pickup by EHS storage->pickup end End: Proper Disposal pickup->end

Disposal workflow for this compound.

Step-by-Step Disposal Procedures

The following step-by-step guide provides a procedural framework for the safe disposal of this compound.

1. Waste Characterization and Segregation:

  • Consult a Professional: Before initiating disposal, consult your institution's EHS department or a qualified chemical safety officer to perform a formal waste determination. This is a critical step as there is no publicly available SDS for this compound.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[1]

    • Solid Waste: Collect any solid residues, contaminated weighing paper, or contaminated PPE in a designated, compatible, and clearly labeled solid waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed, and clearly labeled liquid waste container. Be mindful of the solvents used, as halogenated and non-halogenated solvents often need to be segregated.[1]

2. Waste Containerization and Labeling:

  • Use Appropriate Containers: Ensure that waste containers are made of a material compatible with the chemical and any solvents. The container must be in good condition and have a secure, leak-proof lid.[2]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[2] Your institution may have specific labeling requirements.

3. In-Lab Storage:

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials.[1]

  • Secondary Containment: It is best practice to use secondary containment, such as a tray or bin, to capture any potential leaks from the primary container.[1]

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[2]

  • Do Not Drain Dispose: Unless explicitly determined to be non-hazardous by a qualified professional and in accordance with local regulations, do not dispose of this compound or its solutions down the drain.[3]

  • Documentation: Maintain records of the waste generated and its disposal, in line with your institution's policies and local regulations.

Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. Always prioritize the guidance of your institution's Environmental Health and Safety department for all chemical waste disposal.

References

Essential Safety and Operational Guidance for 1,6,8-Trideoxyshanzhigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals handling 1,6,8-Trideoxyshanzhigenin must adhere to stringent safety protocols due to its hazardous properties. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.

This compound is classified as harmful if swallowed, a cause of skin irritation, and a substance that can cause serious eye damage. It is also very toxic to aquatic life with long-lasting effects. Adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[1][2]

  • Skin Protection: A lab coat, and chemical-resistant gloves are necessary.[2][3] It is crucial to inspect gloves for any signs of degradation or puncture before use.[4] Contaminated clothing should be removed immediately.[4][5]

  • Respiratory Protection: While the provided safety data sheet does not specify mandatory respiratory protection under normal handling conditions with adequate ventilation, a NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols.[2][6]

  • Hand Protection: Chemical-resistant gloves are required.[2] Always wash hands thoroughly after handling the substance.[5]

Quantitative Hazard Data
Hazard TypeTest SpeciesRoute of AdministrationValueRemarks
Acute ToxicityRatOral (LD50)1,900 - 5,000 mg/kgHarmful if swallowed. May cause vomiting and irritation of mucous membranes.
Acute ToxicityRabbitDermal (LD50)> 3,000 mg/kg
Skin Corrosion/IrritationRabbitSkinIrritating
Serious Eye Damage/IrritationRabbitEyesRisk of serious damageMay cause corneal clouding.
Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid direct contact with the substance. Use appropriate PPE at all times.

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place.

Emergency Procedures: Spills and First Aid

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material.

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly.

  • Avoid allowing the substance to enter drains.

First Aid:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

  • If on Skin: Immediately remove all contaminated clothing.[5] Rinse the affected area with plenty of water.[5] If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5] Do not allow the product to enter drains.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate emergency_spill Spill Occurs handling_dissolve->emergency_spill emergency_exposure Personal Exposure handling_dissolve->emergency_exposure cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_spill_action Follow Spill Protocol emergency_spill->emergency_spill_action emergency_exposure_action Follow First Aid Protocol emergency_exposure->emergency_exposure_action

Caption: Workflow for handling this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.